Product packaging for Methyl Gentisate(Cat. No.:CAS No. 2150-46-1)

Methyl Gentisate

Cat. No.: B1195279
CAS No.: 2150-46-1
M. Wt: 168.15 g/mol
InChI Key: XGDPKUKRQHHZTH-UHFFFAOYSA-N
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Description

Historical Perspective and Discovery in Research

Methyl 2,5-dihydroxybenzoate (B8804636), also known as methyl gentisate, is the methyl ester of 2,5-dihydroxybenzoic acid (gentisic acid). chemicalbook.comsigmaaldrich.com Its history is intertwined with the study of natural products, having been identified in sources like the gentian root. chemicalbook.comlookchem.com Early research into this compound was often associated with the broader investigation of benzoic acid derivatives and their properties.

The synthesis of methyl 2,5-dihydroxybenzoate from 2,5-dihydroxybenzoic acid has been a subject of study, with various methods being developed and refined over time. chemicalbook.comlookchem.comdiva-portal.org These synthetic routes have been crucial for making the compound readily available for research purposes, allowing for more in-depth investigations into its chemical and biological characteristics. The planar crystal structure of the molecule has also been a point of interest in its historical study. chemicalbook.comlookchem.com

Significance and Relevance in Contemporary Chemical and Biological Sciences

In contemporary science, methyl 2,5-dihydroxybenzoate holds relevance across multiple disciplines, primarily due to its diverse biological activities and its utility as a chemical intermediate. medchemexpress.comarborpharmchem.cominvivochem.com It is recognized as a biochemical reagent used in life science research. medchemexpress.cominvivochem.com

One of the most explored aspects of this compound is its role as a tyrosinase inhibitor. chemicalbook.comlookchem.com This property makes it a compound of interest in the study of melanogenesis, the process of melanin (B1238610) production. chemicalbook.commdpi.com Research suggests it exhibits potential in inhibiting melanin synthesis without significant cytotoxicity. mdpi.com

Furthermore, its antioxidant properties contribute to its significance. arborpharmchem.comalfa-chemistry.com The presence of hydroxyl groups in its structure allows it to participate in reactions that can neutralize free radicals, a key area of study in biochemistry and pharmacology. ontosight.ai

In the realm of organic synthesis, methyl 2,5-dihydroxybenzoate serves as a versatile starting material and intermediate. arborpharmchem.comalfa-chemistry.comchembk.com It is utilized in the synthesis of more complex molecules, including those with potential pharmaceutical applications. chemicalbook.comlookchem.comarborpharmchem.com

Overview of Key Research Areas for Methyl 2,5-Dihydroxybenzoate

Current research on methyl 2,5-dihydroxybenzoate is concentrated in several key areas:

Enzyme Inhibition: A primary focus is its inhibitory effect on tyrosinase, with studies investigating its mechanism of action and potential applications. chemicalbook.comlookchem.commdpi.com Research also extends to its inhibitory effects on other enzymes, such as α-amylase. mdpi.com

Antioxidant Activity: The antioxidant potential of methyl 2,5-dihydroxybenzoate and related compounds is an active area of investigation. arborpharmchem.commdpi.com Studies explore its ability to scavenge free radicals and its synergistic or antagonistic effects with other antioxidants like tocopherols. nih.gov

Organic Synthesis: The compound is a valuable building block in organic chemistry. Researchers are exploring its use in synthesizing functionalized molecules, such as para-terphenyls, through reactions like the Suzuki cross-coupling. researchgate.netresearchgate.netcdnsciencepub.com It also serves as a starting material for the synthesis of compounds like euonyminol. chemicalbook.comsigmaaldrich.comlookchem.com

Biological Activities: Beyond enzyme inhibition and antioxidant effects, research is being conducted on other potential biological activities, including its role as an antifeedant and its potential acaricidal properties. diva-portal.orgresearchgate.net

Interactive Data Table: Physicochemical Properties of Methyl 2,5-dihydroxybenzoate

PropertyValueSource
Molecular Formula C8H8O4 lookchem.comalfa-chemistry.com
Molecular Weight 168.15 g/mol lookchem.comalfa-chemistry.com
Melting Point 86-88 °C lookchem.comalfa-chemistry.com
Boiling Point 136 °C / 1mmHg lookchem.com
Density 1.354 g/cm³ lookchem.comalfa-chemistry.com
Appearance Light yellow powder alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B1195279 Methyl Gentisate CAS No. 2150-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dihydroxybenzoate
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InChI

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XGDPKUKRQHHZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80175841
Record name Methyl dihydroxybenzoate
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Molecular Weight

168.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 2,5-dihydroxybenzoate
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CAS No.

2150-46-1
Record name Methyl 2,5-dihydroxybenzoate
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Record name Methyl 2,5-dihydroxybenzoate
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Record name METHYL DIHYDROXYBENZOATE
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Synthetic Methodologies and Chemical Transformations of Methyl 2,5 Dihydroxybenzoate

Established Synthetic Routes to Methyl 2,5-Dihydroxybenzoate (B8804636)

The synthesis of Methyl 2,5-dihydroxybenzoate is most commonly achieved through the direct esterification of its corresponding carboxylic acid. However, alternative methods have also been explored to circumvent some of the challenges associated with direct esterification.

Esterification of 2,5-Dihydroxybenzoic Acid

The most established and widely used method for preparing Methyl 2,5-dihydroxybenzoate is the Fischer esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with methanol (B129727). masterorganicchemistry.comprepchem.comgriffith.edu.au This acid-catalyzed reaction is a direct and efficient approach to obtaining the desired ester.

A typical laboratory procedure involves heating a solution of 2,5-dihydroxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid, such as concentrated sulfuric acid, is used as a catalyst. The mixture is heated to reflux for an extended period, often up to 72 hours, to drive the reaction towards completion. masterorganicchemistry.comprepchem.comgriffith.edu.au Following the reaction, the mixture is neutralized, typically with a weak base like sodium bicarbonate, and the product is extracted using an organic solvent. masterorganicchemistry.comprepchem.com One specific protocol reports a yield of 80% after purification. griffith.edu.au

Table 1: Reaction Protocol for Fischer Esterification of 2,5-Dihydroxybenzoic Acid masterorganicchemistry.comprepchem.comgriffith.edu.au

Reactants Catalyst Solvent Reaction Time Temperature Reported Yield

Fischer esterification is a reversible reaction. To enhance the yield of Methyl 2,5-dihydroxybenzoate, the equilibrium must be shifted toward the product side. A primary strategy to achieve this is using a large excess of the alcohol reactant, methanol. This high concentration of one reactant helps to drive the reaction forward according to Le Chatelier's principle.

While concentrated sulfuric acid is a common and effective catalyst for the esterification of 2,5-dihydroxybenzoic acid, other catalytic systems can be employed. masterorganicchemistry.comprepchem.com These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts : Strong mineral acids like sulfuric acid and hydrochloric acid are the traditional choices. p-Toluenesulfonic acid is another effective homogeneous catalyst. These catalysts are highly active but can present challenges in separation from the product mixture and may cause side reactions or corrosion.

Heterogeneous Catalysts : To simplify catalyst removal and minimize environmental impact, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropolyacids. These catalysts can be easily filtered off from the reaction mixture, allowing for simpler workup procedures and potential for catalyst recycling.

Alternative Synthetic Pathways

An alternative to the direct acid-catalyzed esterification involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in the presence of a specific type of amine. This method avoids the use of strong mineral acids and can sometimes offer better control over side reactions, particularly the undesired O-alkylation of the phenolic hydroxyl groups.

This process involves reacting 2,5-dihydroxybenzoic acid with a halocarbon, such as an alkyl halide, in a homogeneous liquid phase. The key to this approach is the use of a non-quaternizable tertiary amine as a catalyst. This type of amine facilitates the esterification of the carboxylic acid function while minimizing the competing O-alkylation reaction at the hydroxyl groups. This can lead to higher selectivity and yield of the desired ester under milder conditions compared to traditional Fischer esterification.

Chemical Reactivity and Derivatization of Methyl 2,5-Dihydroxybenzoate

The chemical character of Methyl 2,5-dihydroxybenzoate is defined by its three main functional groups: two phenolic hydroxyl groups and a methyl ester. The hydroxyl groups are particularly important as they provide sites for further molecular elaboration through various derivatization reactions.

Reactions at Hydroxyl Groups

The phenolic hydroxyl groups at the C2 and C5 positions of the benzene (B151609) ring are nucleophilic and can undergo a variety of chemical transformations, most notably alkylation and acylation. These reactions allow for the synthesis of a wide range of derivatives with modified properties.

O-Alkylation (Ether Formation) : The hydroxyl groups can be converted to ether groups through reactions such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. masterorganicchemistry.comwikipedia.org By choosing the appropriate alkylating agent, a diverse array of dialkoxybenzoate esters can be synthesized. For instance, the reaction of a related compound, ethyl 2-hydroxy-5-methylbenzoate, with propyl iodide demonstrates the alkylation of a phenolic hydroxyl group to form an ether. nist.gov A regioselective protection-deprotection strategy can be employed to achieve mono-O-methylation at a specific hydroxyl group if desired. diva-portal.org

Table 2: Representative O-Alkylation and O-Acylation Reactions

Reaction Type Reagents Functional Group Transformation
O-Alkylation Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) -OH → -OR (Ether)

O-Acylation (Ester Formation) : The hydroxyl groups can also be acylated to form esters. This is typically achieved by reacting Methyl 2,5-dihydroxybenzoate with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride, often in the presence of a base or an acid catalyst. This reaction is analogous to the synthesis of acetylsalicylic acid (Aspirin), where the phenolic hydroxyl group of salicylic (B10762653) acid is acetylated using acetic anhydride. nist.gov This transformation would convert the dihydroxy compound into a diacyloxy derivative, such as Methyl 2,5-diacetoxybenzoate.

These derivatization reactions are fundamental in modifying the electronic and steric properties of the molecule, enabling its use as a tailored building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic materials.

Reactions at the Ester Group

The methyl ester functionality of methyl 2,5-dihydroxybenzoate can be modified through reactions such as transesterification and hydrolysis.

Transesterification is a process that converts one ester into another by exchanging the alkoxy moiety. masterorganicchemistry.com For methyl 2,5-dihydroxybenzoate, this involves reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For example, reacting methyl 2,5-dihydroxybenzoate with ethanol (B145695) under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions would yield ethyl 2,5-dihydroxybenzoate and methanol. The transformation is widely used in organic synthesis to modify ester groups. researchgate.net

Ester hydrolysis is the reverse reaction of esterification, wherein the ester is cleaved back into a carboxylic acid and an alcohol. The methyl ester group of methyl 2,5-dihydroxybenzoate can be hydrolyzed under either acidic or basic conditions to yield 2,5-dihydroxybenzoic acid (gentisic acid) and methanol. wikipedia.orgnih.gov

Base-catalyzed hydrolysis, often called saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium-driven process performed by heating the ester in water with a strong acid catalyst. The synthesis of methyl 2,5-dihydroxybenzoate is itself an acid-catalyzed esterification of 2,5-dihydroxybenzoic acid with methanol, confirming the reversibility of the reaction. griffith.edu.auscispace.com

Electrophilic Aromatic Substitution Reactions

The aromatic ring of methyl 2,5-dihydroxybenzoate is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating hydroxyl groups. These groups are ortho-, para-directing. The methyl ester group, in contrast, is a meta-directing and deactivating group. The powerful activating and directing effects of the hydroxyl groups dominate the regiochemical outcome of the reaction.

Considering the substitution pattern, the potential sites for an incoming electrophile are C3, C4, and C6.

Position C3: ortho to the C2-OH and meta to the C5-OH.

Position C4: ortho to the C5-OH and para to the C2-OH.

Position C6: ortho to the C5-OH and ortho to the C2-OH, but significantly sterically hindered by the adjacent bulky methyl ester group.

Due to the combined activating effects of both hydroxyl groups (ortho from C5-OH and para from C2-OH) and lower steric hindrance compared to C6, the C4 position is the most electronically enriched and sterically accessible site. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur predominantly at the C4 position.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling of Bis(triflates) of Methyl 2,5-Dihydroxybenzoate)

The hydroxyl groups of methyl 2,5-dihydroxybenzoate can be converted into triflate (-OTf) groups, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This strategy allows for the formation of new carbon-carbon bonds at the positions of the original hydroxyl groups.

Methyl 2,5-dihydroxybenzoate is first converted to methyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate (the bis(triflate)) by reaction with triflic anhydride in the presence of a base like pyridine. This bis(triflate) serves as a substrate for the Suzuki cross-coupling reaction with various arylboronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate (B84403) (K₃PO₄), and is carried out in a solvent like 1,4-dioxane (B91453) at reflux. This methodology has been successfully used to synthesize a range of 2,5-diarylbenzoates, which are para-terphenyl derivatives.

Research has shown that the reaction proceeds with good yields and can be performed with a variety of substituted arylboronic acids.

Table 2: Suzuki Cross-Coupling of Methyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate with Arylboronic Acids

Entry Boronic Acid (Ar-B(OH)₂) Product (2,5-Diarylbenzoate) Yield (%)
1 Phenylboronic acid Methyl 2,5-diphenylbenzoate 79
2 4-Methylphenylboronic acid Methyl 2,5-bis(4-methylphenyl)benzoate 81
3 4-Methoxyphenylboronic acid Methyl 2,5-bis(4-methoxyphenyl)benzoate 85
4 4-Fluorophenylboronic acid Methyl 2,5-bis(4-fluorophenyl)benzoate 75
5 3-Methoxyphenylboronic acid Methyl 2,5-bis(3-methoxyphenyl)benzoate 82

Data compiled from published research on Suzuki cross-coupling reactions.

Redox Chemistry

The redox chemistry of methyl 2,5-dihydroxybenzoate, also known as methyl gentisate, is primarily centered around the dihydroxybenzene ring, which can undergo oxidation to form a quinone derivative, and the methyl ester group, which can be reduced to a primary alcohol. These transformations provide pathways to a variety of compounds with potential applications in synthesis and medicinal chemistry.

The hydroquinone (B1673460) moiety in methyl 2,5-dihydroxybenzoate makes it susceptible to oxidation to the corresponding p-benzoquinone. This transformation is a key reaction in the chemistry of many hydroquinone derivatives. While specific studies on the oxidation of methyl 2,5-dihydroxybenzoate are not extensively detailed in the literature, the oxidation of its parent compound, gentisic acid (2,5-dihydroxybenzoic acid), provides significant insights. The electrochemical oxidation of 2,5-dihydroxybenzoic acid has been shown to proceed via the formation of a quinone, which can then participate in further reactions. nih.gov For instance, the oxidation of gentisic acid in the presence of sodium hydroxide and sodium hypochlorite (B82951) pentahydrate results in a distinct color change, indicating the formation of an oxidized species with a unique absorption spectrum. plos.org

The redox potential of the parent gentisic acid has been determined to be 0.774 V vs. the normal hydrogen electrode (NHE), which is lower than that of many physiologically important oxidants, highlighting its antioxidant properties. tandfonline.comnih.govresearchgate.net This suggests that methyl 2,5-dihydroxybenzoate would also exhibit antioxidant activity and be readily oxidized under appropriate conditions. The oxidation can be conceptualized as a two-electron process leading to the formation of methyl 2-carboxy-1,4-benzoquinone.

In a broader context, substituted 1,4-benzohydroquinones can be oxidized to the corresponding 1,4-benzoquinones using various oxidizing agents. google.com For example, shaking an ethereal solution of a substituted 1,4-benzohydroquinone with silver oxide at room temperature is a known method for this conversion. google.com

Conversely, the ester functionality of methyl 2,5-dihydroxybenzoate can be reduced to a primary alcohol, yielding 2,5-dihydroxybenzyl alcohol. While specific literature on the reduction of methyl 2,5-dihydroxybenzoate is scarce, general methods for the reduction of aromatic methyl esters are well-established. Catalytic hydrogenation is a common method for the reduction of methyl benzoate (B1203000) to benzaldehyde, and further reduction to the alcohol is also possible. rsc.orgmdpi.com

The following table summarizes the potential redox transformations of methyl 2,5-dihydroxybenzoate based on the reactivity of its functional groups and related compounds.

TransformationReactant(s)Product(s)Notes
OxidationOxidizing Agent (e.g., Ag₂O, NaOCl/NaOH)Methyl 2-carboxy-1,4-benzoquinoneThe hydroquinone ring is oxidized to a quinone. plos.orggoogle.com
ReductionReducing Agent (e.g., Catalytic Hydrogenation)2,5-Dihydroxybenzyl alcoholThe methyl ester is reduced to a primary alcohol. rsc.orgmdpi.comnih.gov

It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would need to be optimized to achieve high yields and selectivity for these transformations. Further research into the specific redox reactions of methyl 2,5-dihydroxybenzoate would be beneficial for expanding its synthetic utility.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

Proton NMR (¹H-NMR) spectroscopy of Methyl 2,5-dihydroxybenzoate (B8804636) reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated acetone (B3395972) (acetone-d6) on a 500 MHz instrument, the aromatic region is of particular diagnostic importance. researchgate.net

The proton on carbon 6 (H-6) appears as a doublet at approximately δ 7.33 ppm. The splitting pattern, a doublet with a coupling constant (J) of 3.0 Hz, is due to its coupling with the proton at carbon 4 (H-4) in a meta relationship. The proton at carbon 3 (H-3) is observed as a doublet at δ 7.07 ppm, also with a coupling constant of 3.0 Hz, resulting from its meta coupling to the proton at carbon 6 (H-6). The proton at carbon 4 (H-4) presents as a doublet of doublets at around δ 6.91 ppm, with coupling constants of 9.0 Hz and 3.0 Hz, indicating its ortho coupling to H-3 and meta coupling to H-6, respectively. The methyl ester protons (-OCH₃) typically appear as a sharp singlet further upfield, outside of the aromatic region. The protons of the two hydroxyl groups (-OH) produce broad singlets that can vary in chemical shift depending on concentration and solvent.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.07d3.0
H-46.91dd9.0, 3.0
H-67.33d3.0

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of Methyl 2,5-dihydroxybenzoate, each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ester group (C=O) is the most deshielded, appearing at approximately 170.6 ppm. The carbons attached to the hydroxyl groups (C-2 and C-5) are also significantly deshielded, with signals at 150.3 ppm and 149.9 ppm, respectively. The carbon adjacent to the ester group (C-1) appears at around 114.9 ppm. The remaining aromatic carbons (C-3, C-4, and C-6) resonate at 123.9 ppm, 119.3 ppm, and 117.7 ppm, respectively. The methyl carbon (-OCH₃) of the ester group is the most shielded, with a signal at 52.2 ppm.

Carbon AssignmentChemical Shift (δ, ppm)
C-1114.9
C-2150.3
C-3123.9
C-4119.3
C-5149.9
C-6117.7
C=O170.6
-OCH₃52.2

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For Methyl 2,5-dihydroxybenzoate, a COSY spectrum would show a cross-peak between the H-3 and H-4 signals, confirming their ortho relationship. It would also show cross-peaks between H-4 and H-6 (meta coupling) and H-3 and H-6 (meta coupling), solidifying the assignment of the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the ¹H signal at 7.07 ppm and the ¹³C signal at 123.9 ppm (H-3/C-3), the ¹H signal at 6.91 ppm and the ¹³C signal at 119.3 ppm (H-4/C-4), the ¹H signal at 7.33 ppm and the ¹³C signal at 117.7 ppm (H-6/C-6), and the methyl proton signal with the carbon signal at 52.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) at 170.6 ppm and to the aromatic carbon C-1 at 114.9 ppm. The aromatic proton H-6 would show correlations to C-2, C-4, and the carbonyl carbon, providing definitive evidence for the substitution pattern on the benzene (B151609) ring.

The use of deuterated analogues is a valuable tool in NMR spectroscopy for simplifying complex spectra and confirming signal assignments. In a study involving the metabolism of 4-hydroxybenzoic acid, a deuterated version of Methyl 2,5-dihydroxybenzoate was analyzed. researchgate.net The ¹H-NMR spectrum of the deuterated analogue, where protons at positions 3 and 6 were replaced by deuterium, showed a simplified signal for the remaining aromatic proton at position 4, which appeared as a singlet instead of a doublet of doublets. researchgate.net This isotopic labeling experiment unequivocally confirms the assignment of the H-4 proton and demonstrates the utility of deuteration in structural elucidation. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Methyl 2,5-dihydroxybenzoate displays several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A strong, broad absorption band is observed in the region of 3500-3200 cm⁻¹. This band is characteristic of the O-H stretching vibrations of the two phenolic hydroxyl groups, with the broadness resulting from intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands typically above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A very strong, sharp absorption band is present at approximately 1680 cm⁻¹. This is a highly diagnostic peak for the carbonyl (C=O) group of the ester functionality.

C=C Stretching: Aromatic C=C bond stretching vibrations within the benzene ring give rise to one or more medium to sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups result in strong bands in the 1300-1100 cm⁻¹ region of the spectrum.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad, strong)Phenolic -OHO-H Stretch
~3100-3000 (weak)Aromatic C-HC-H Stretch
~2960 (weak)Methyl -CH₃C-H Stretch
~1680 (strong, sharp)Ester C=OC=O Stretch
1600-1450 (medium)Aromatic C=CC=C Stretch
1300-1100 (strong)Ester/Phenol C-OC-O Stretch

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and structure of a compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺•) and numerous fragment ions, which together create a characteristic mass spectrum that can be used as a molecular fingerprint.

For Methyl 2,5-dihydroxybenzoate (molar mass: 168.15 g/mol ), the EI-MS spectrum displays a distinct pattern. sigmaaldrich.com The molecular ion peak is observed at an m/z of 168. nist.gov Key fragment ions are also present, providing structural information.

Table 1: Prominent Ions in the EI Mass Spectrum of Methyl 2,5-dihydroxybenzoate Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

m/z Relative Intensity (%) Proposed Fragment
168 65 [M]⁺• (Molecular Ion)
136 100 [M - CH₃OH]⁺•
108 45 [M - CH₃OH - CO]⁺•
80 20 [C₆H₄O]⁺•
52 25 [C₄H₄]⁺•

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large biomolecules with minimal fragmentation. uliege.be In ESI-MS, a sample solution is sprayed through a highly charged capillary, generating charged droplets from which solvent evaporates to produce gas-phase ions.

For Methyl 2,5-dihydroxybenzoate, ESI-MS would typically be performed in positive or negative ion mode. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 169. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be detected at an m/z of 167. This technique is valuable for accurately determining the molecular weight of the compound while preserving its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula. The exact mass of Methyl 2,5-dihydroxybenzoate (C₈H₈O₄) is 168.04226 Da. nist.govnih.gov HRMS can distinguish this compound from other molecules that have the same nominal mass but different elemental compositions. This capability is crucial for the unambiguous identification of compounds in complex mixtures and for confirming the identity of newly synthesized molecules. researchgate.netpnas.org

Fragmentation Pathways and Isomer Differentiation

The fragmentation of Methyl 2,5-dihydroxybenzoate in EI-MS follows predictable pathways for aromatic esters. libretexts.org

Molecular Ion: The process begins with the formation of the molecular ion [C₈H₈O₄]⁺• at m/z 168.

Loss of Methanol (B129727): The most abundant fragment ion is observed at m/z 136. This corresponds to the loss of a molecule of methanol (CH₃OH, 32 Da) from the molecular ion, a common fragmentation for methyl esters with an ortho-hydroxyl group.

Loss of Carbon Monoxide: The ion at m/z 136 can then lose a molecule of carbon monoxide (CO, 28 Da) to form the fragment at m/z 108.

Mass spectrometry is also a powerful tool for differentiating between isomers. mdpi.com While isomers like Methyl 2,5-dihydroxybenzoate and Methyl 2,4-dihydroxybenzoate (B8728270) have the same molecular weight, their fragmentation patterns can differ significantly. nih.govfu-berlin.de The relative intensities of the fragment ions are influenced by the positions of the hydroxyl groups on the aromatic ring. Tandem mass spectrometry (MS/MS) can be employed to further enhance isomer differentiation by isolating a specific parent ion and inducing further fragmentation to generate a unique spectrum for each isomer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is related to the promotion of electrons from the ground state to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure.

Absorption Maxima and Electronic Transitions

The UV-Vis spectrum of a compound is determined by its chromophores—the parts of the molecule that absorb light. In Methyl 2,5-dihydroxybenzoate, the chromophore is the dihydroxybenzoyl system. The spectrum is characterized by specific wavelengths of maximum absorbance (λmax).

For the closely related parent compound, 2,5-dihydroxybenzoic acid, the absorption maxima have been recorded at 214 nm, 236 nm, and 334 nm in an acidic solution. sielc.com These absorption bands are attributed to π → π* electronic transitions within the conjugated system of the benzene ring and the carbonyl group. The hydroxyl groups act as auxochromes, modifying the absorption characteristics of the primary chromophore. The spectrum of Methyl 2,5-dihydroxybenzoate is expected to be very similar, with slight shifts in the absorption maxima due to the presence of the methyl ester group.

Table 2: UV Absorption Maxima for 2,5-Dihydroxybenzoic Acid Data is for the parent acid, which has a nearly identical chromophore to the methyl ester. sielc.com

Absorption Maxima (λmax)
214 nm
236 nm
334 nm

X-ray Crystallography and Solid-State Structure of Methyl 2,5-dihydroxybenzoate

The solid-state architecture of Methyl 2,5-dihydroxybenzoate has been elucidated through single-crystal X-ray diffraction, revealing a well-defined arrangement governed by molecular geometry and extensive intermolecular forces.

Crystal Structure Determination and Planarity

The crystal structure of Methyl 2,5-dihydroxybenzoate has been determined to be monoclinic. nih.govscispace.com A study conducted at 295 K established the space group as P2₁/n. nih.govscispace.com The analysis of the crystal structure reveals that the molecule is essentially planar. nih.govscispace.comnih.govresearchgate.net This planarity is a significant feature, with the bond lengths and angles conforming to standard values for such aromatic compounds. nih.govscispace.com

The crystallographic data provides precise measurements of the unit cell that encapsulates the repeating structural motif of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for Methyl 2,5-dihydroxybenzoate
ParameterValue
Chemical FormulaC₈H₈O₄
Formula Weight168.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.316 (2)
b (Å)12.986 (2)
c (Å)4.8795 (6)
β (°)96.406 (12)
Volume (ų)775.5 (2)
Temperature (K)295

Intermolecular Interactions and Packing (e.g., Hirshfeld Surface Analysis)

The crystal packing of Methyl 2,5-dihydroxybenzoate is dominated by a network of hydrogen bonds, which dictates the supramolecular assembly. nih.govscispace.com Pairs of molecules related by a center of symmetry are linked through bifurcated intra- and intermolecular hydrogen-bonding interactions involving the hydroxy group and the carbonyl oxygen atoms, forming a motif akin to a carboxylic acid dimer. nih.govscispace.com

Further stabilization of the crystal structure is achieved through additional hydrogen bonds. Specifically, there is hydrogen bonding between the 2- and 5-hydroxy groups of adjacent molecules. nih.govscispace.com Weak C—H···O hydrogen bonds also contribute to the structural stability, occurring between the ester methyl group and the 5-hydroxy groups on neighboring molecules. nih.govscispace.com This extensive network of hydrogen bonds results in the formation of centrosymmetrically related dimers that are linked to one another. nih.govscispace.com

Table 2: Hydrogen-Bonding Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
O2—H2···O4ⁱ0.851.862.661 (2)156
O5—H5···O1ⁱⁱ0.852.012.766 (2)148
C8—H8B···O5ⁱⁱⁱ0.952.583.481 (2)159

While a specific Hirshfeld surface analysis for Methyl 2,5-dihydroxybenzoate is not detailed in the primary crystallographic reports, this computational tool is instrumental for quantitatively dissecting intermolecular interactions in molecular crystals. A Hirshfeld surface analysis maps the close contacts in a crystal, providing a visual and numerical breakdown of the different types of intermolecular interactions. The surface is generated based on the electron distribution of a molecule in relation to its neighbors.

For a molecule like Methyl 2,5-dihydroxybenzoate, a Hirshfeld analysis would be expected to quantify the significant contributions of O···H/H···O interactions, corresponding to the strong hydrogen bonds, which would likely appear as distinct red regions on the dnorm surface. The analysis would also provide percentage contributions of other interactions, such as H···H, C···H/H···C, and C···C contacts, offering a comprehensive picture of the crystal packing forces.

Biological Activities and Mechanistic Investigations of Methyl 2,5 Dihydroxybenzoate

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant capacity of Methyl 2,5-dihydroxybenzoate (B8804636) is intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups on the benzene (B151609) ring, which allows it to effectively counteract oxidative stress.

The free-radical scavenging activity of dihydroxybenzoic acids (DHBA), including the 2,5-dihydroxy isomer (gentisic acid), is highly dependent on the surrounding environment. rsc.org In non-polar media, the primary mechanism is identified as Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical. rsc.orgresearchgate.net This process is thermodynamically favored for DHBAs. researchgate.net

In aqueous solutions at physiological pH, the mechanism shifts. The Single Electron Transfer (SET) from the di-anionic form of the molecule is proposed as the predominant pathway for scavenging peroxyl radicals. rsc.org Another potential mechanism in polar solvents is Sequential Proton Loss Electron Transfer (SPLET). researchgate.net Theoretical studies have identified two key structural features that enhance the reactivity of DHBAs towards peroxyl radicals via the HAT mechanism: the hydrogen-donating hydroxyl group should be positioned meta to the carboxyl group and either ortho or para to the other hydroxyl group. rsc.org The structure of 2,5-dihydroxybenzoic acid fulfills these criteria, positioning it as a potentially potent peroxyl radical scavenger. rsc.org

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions, crucial for normal cell function. mdpi.com Phenolic compounds play a vital role in maintaining this balance by mitigating the effects of reactive oxygen species (ROS). jscholarpublishers.com While direct studies on Methyl 2,5-dihydroxybenzoate are limited, research on its isomer, Methyl 3,4-dihydroxybenzoate (MDHB), provides insight into the potential mechanisms. MDHB has been shown to protect against oxidative damage by decreasing the production of cellular and mitochondrial ROS. nih.gov

Furthermore, MDHB treatment can upregulate the expression of the nuclear factor-erythroid 2 related factor 2 (Nrf2), a key transcription factor that controls the expression of numerous antioxidant enzymes. nih.gov This activation of the Nrf2 pathway enhances the cellular antioxidant defense system, suggesting that dihydroxybenzoate derivatives can play a significant role in modulating cellular redox homeostasis and protecting cells from oxidative stress-induced damage. mdpi.comnih.gov

The antioxidant activity of phenolic compounds is greatly influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov Studies comparing various dihydroxybenzoic acids have shown that the 2,5-dihydroxy substitution pattern, found in gentisic acid, confers powerful antioxidant properties. In DPPH radical scavenging assays, gentisic acid demonstrates stronger activity than several other isomers and related phenolic acids. nih.gov The antioxidant capacity is often dependent on reaction time, but gentisic acid's activity shows little change over different time intervals, indicating a rapid and stable scavenging ability. nih.gov

Comparative Antioxidant Activity of Gentisic Acid and Related Phenolic Compounds
CompoundDPPH Radical Scavenging Activity (IC50 in µg/mL)
3,5-Dihydroxybenzoic Acid1.8
Gentisic Acid (2,5-Dihydroxybenzoic Acid)2.1
3,4-Dihydroxybenzoic Acid2.5
Gallic Acid2.8
Syringic Acid4.5
Vanillic Acid>10
2,4-Dihydroxybenzoic AcidPoor Activity
2,6-Dihydroxybenzoic AcidPoor Activity

This table presents the half maximal inhibitory concentration (IC50) for the DPPH radical scavenging activity of various phenolic compounds. A lower IC50 value indicates a higher antioxidant activity. Data is based on comparative studies of gentisic acid, the parent compound of Methyl 2,5-dihydroxybenzoate. nih.gov

Anti-inflammatory Activities

The potential anti-inflammatory effects of Methyl 2,5-dihydroxybenzoate can be inferred from studies on structurally similar compounds, which demonstrate significant modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) signaling pathways are central to the inflammatory response. nih.govfrontiersin.org Research on Methyl 3-Bromo-4,5-dihydroxybenzoate (MBD), a related compound, has shown that it can regulate both the TLR and NF-κB pathways. mdpi.comnih.gov MBD was found to inhibit the mRNA expression of crucial components of these pathways, including TLR3, TLR4, MyD88, TRAF1, and TRAF6. mdpi.com Activation of TLRs typically triggers a cascade involving these adaptor molecules, leading to the activation of NF-κB and subsequent expression of inflammatory genes. frontiersin.org By inhibiting these upstream signaling molecules, compounds like MBD can effectively suppress the inflammatory cascade. mdpi.com Similarly, other methyl esters like methyl dehydrojasmonate have been shown to suppress inflammation by inhibiting NF-κB activation. nih.gov This body of evidence suggests that Methyl 2,5-dihydroxybenzoate may exert anti-inflammatory effects by targeting these critical signaling nodes.

A key outcome of activating the NF-κB and TLR pathways is the production of pro-inflammatory cytokines. The ability to inhibit these pathways translates directly to a reduction in cytokine expression. Studies on Methyl 3-Bromo-4,5-dihydroxybenzoate (MBD) demonstrated that the compound significantly inhibited the mRNA expression of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov Conversely, MBD was also found to promote the expression of the anti-inflammatory cytokine IL-4. mdpi.com This modulation of cytokine balance highlights a sophisticated anti-inflammatory mechanism.

Impact of a Related Dihydroxybenzoate Compound on Inflammatory Mediators
Target Gene/ProteinEffectSignaling Pathway
TNF-αInhibition of mRNA expressionNF-κB/TLR
IL-1Inhibition of mRNA expressionNF-κB/TLR
IL-1βInhibition of mRNA expressionNF-κB/TLR
IL-6Inhibition of mRNA expressionNF-κB/TLR
NF-κBInhibition of mRNA expressionNF-κB/TLR
MyD88Inhibition of mRNA expressionTLR
TLR3 / TLR4Inhibition of mRNA expressionTLR
IL-4Promotion of mRNA expression-

This table summarizes the observed effects of Methyl 3-Bromo-4,5-dihydroxybenzoate, a compound structurally related to Methyl 2,5-dihydroxybenzoate, on the expression of key inflammatory cytokines and signaling molecules. mdpi.comnih.gov

Melanogenesis Inhibition and Skin Pigmentation Research

Methyl 2,5-dihydroxybenzoate, also known as methyl gentisate, has garnered attention in dermatological research for its potential to inhibit melanogenesis, the process of melanin (B1238610) production. This has led to investigations into its efficacy as a skin-lightening agent.

Tyrosinase is a key enzyme that plays a crucial role in melanin synthesis. myskinrecipes.com The inhibition of this enzyme is a primary target for controlling skin pigmentation. nih.gov Methyl 2,5-dihydroxybenzoate has been identified as an inhibitor of mammalian melanocyte tyrosinase. sigmaaldrich.com By blocking or reducing the activity of tyrosinase, compounds like this compound can decrease the formation of melanin, leading to a reduction in hyperpigmentation and a more even skin tone. myskinrecipes.com

Studies have compared the efficacy of methyl 2,5-dihydroxybenzoate with other known depigmenting agents like hydroquinone (B1673460) and its parent compound, gentisic acid. Research indicates that this compound exhibits less cytotoxic and mutagenic activity than hydroquinone, a widely used but controversial skin-lightening agent. sigmaaldrich.com While hydroquinone is effective, it has been associated with adverse effects such as skin irritation and permanent depigmentation. nih.gov this compound is considered a pro-drug of hydroquinone, suggesting it can deliver similar skin-whitening effects with potentially fewer side effects. myskinrecipes.com

Interactive Data Table: Comparison of Depigmenting Agents

Compound Primary Mechanism of Action Notable Research Findings
Methyl 2,5-dihydroxybenzoate Inhibition of tyrosinase activity. Shows less cytotoxic and mutagenic activity compared to hydroquinone. sigmaaldrich.com
Hydroquinone Inhibition of tyrosinase, preventing the conversion of DOPA to melanin. nih.gov Considered a potent skin-lightening agent but has safety concerns. nih.gov
Gentisic Acid Inhibition of tyrosinase activity. A natural product from which this compound is derived. sigmaaldrich.com

The primary mechanism by which methyl 2,5-dihydroxybenzoate is thought to reduce pigmentation is through its direct inhibition of tyrosinase activity within melanocytes, the melanin-producing cells. sigmaaldrich.com The process of melanogenesis is complex, involving various signaling pathways. The activation of tyrosinase is a critical step, and its inhibition leads to a downstream reduction in melanin synthesis. mdpi.com

Anticancer and Antiproliferative Research

Beyond its dermatological applications, methyl 2,5-dihydroxybenzoate and its derivatives have been explored for their potential in cancer research, particularly as precursors to established anti-tumor drugs and as modulators of key cellular processes involved in cancer progression.

Etoposide (B1684455) is a widely used anticancer agent that functions by inhibiting topoisomerase II, an enzyme essential for DNA replication in cancer cells. medkoo.comnih.gov The synthesis of etoposide is a complex process, and researchers are continually exploring more efficient synthetic routes. While direct synthesis of etoposide from methyl 2,5-dihydroxybenzoate is not the primary pathway, the core dihydroxybenzoic acid structure is a key component in the synthesis of various complex natural products and could potentially serve as a starting material for precursors to etoposide or its analogs. The chemical synthesis of etoposide often involves multiple steps starting from podophyllotoxin, a natural product. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. nih.gov The inhibition of Hsp90 is a promising strategy in cancer therapy as it can simultaneously disrupt multiple oncogenic signaling pathways. nih.gov While research directly linking methyl 2,5-dihydroxybenzoate to Hsp90 inhibition is still emerging, the broader class of dihydroxybenzoic acid derivatives has been investigated for their ability to interfere with cellular processes that are regulated by Hsp90. The inhibition of Hsp90 leads to the degradation of its client proteins, which can induce cell cycle arrest and apoptosis in cancer cells. rsc.org

Interactive Data Table: Anticancer Research Summary

Research Area Key Target/Process Relevance of Methyl 2,5-dihydroxybenzoate
Anti-tumor Drug Precursor Etoposide Synthesis The dihydroxybenzoic acid scaffold is a potential building block for complex anticancer agents.
Hsp90 Inhibition Hsp90-mediated cellular processes Dihydroxybenzoic acid derivatives are being explored for their potential to modulate Hsp90 activity. nih.gov

Impact on Tumor Cell Migration and Invasion

Currently, there is a lack of specific research data on the direct impact of Methyl 2,5-dihydroxybenzoate on tumor cell migration and invasion. Scientific literature within the scope of this review does not provide studies that have investigated this particular biological activity for this compound.

However, studies on related compounds offer some insights into how hydroxylated and methoxycarbonylated benzene rings might influence metastatic processes. For instance, Methyl gallate (methyl 3,4,5-trihydroxybenzoate) has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells. frontiersin.org Research indicated that Methyl gallate suppressed these processes by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, and upregulating their natural inhibitor, TIMP-2. frontiersin.org This regulation was linked to the AMPK/NF-κB signaling pathway. frontiersin.org While these findings are for a different isomer, they highlight a potential area of investigation for Methyl 2,5-dihydroxybenzoate.

Another related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent with anti-tumor activity against breast cancer cells. nih.gov While this study focused on cytotoxicity and mitotic arrest, the targeting of the cytoskeleton is a mechanism that can also influence cell motility and invasion. nih.gov

These examples from related molecules underscore the potential for Methyl 2,5-dihydroxybenzoate to have activity in this area, but dedicated studies are required to confirm and elucidate any such effects.

Antimicrobial Research

Antibacterial Activity

Direct research on the antibacterial properties of Methyl 2,5-dihydroxybenzoate is not extensively available in the current scientific literature. However, the broader class of hydroxybenzoates has been a subject of antimicrobial research.

Studies on polymers incorporating hydroxybenzoate structures have demonstrated antibacterial effects. For example, a library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers was tested against the pathogen Staphylococcus aureus. nih.gov Certain polymers within this group were found to be antimicrobial and effective at disrupting biofilms. nih.gov The antibacterial activity was influenced by the nature of the substituents on the aromatic ring, with increased hydrophobicity at certain positions leading to greater activity. nih.gov For example, the combination of a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position resulted in the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov

Furthermore, the related compound ethyl 3,4-dihydroxybenzoate (EDHB) has been investigated for its ability to potentiate the activity of antibiotics against drug-resistant Escherichia coli. nih.gov While EDHB itself showed limited antibacterial activity, it was found to act as an efflux pump inhibitor, thereby enhancing the efficacy of antibiotics that are normally expelled by these pumps. nih.gov This suggests that dihydroxybenzoate structures can play a role in combating antibiotic resistance.

Although these studies are on related molecules and not Methyl 2,5-dihydroxybenzoate itself, they provide a basis for potential future research into its specific antibacterial capabilities.

Antifungal Activity

While direct studies on Methyl 2,5-dihydroxybenzoate are limited, research on its isomer, Methyl 2,3-dihydroxybenzoate (M2,3DB), has revealed significant antifungal properties. M2,3DB was isolated from the bacterium Paenibacillus elgii HOA73 and evaluated for its activity against several important plant pathogens. nih.gov

The growth of Botrytis cinerea and Rhizoctonia solani was almost completely inhibited at an M2,3DB concentration of 50 μg/mL. nih.govresearchgate.net At the same concentration, it also inhibited the growth of Phytophthora capsici and Fusarium oxysporum f. sp. lycopersici by 48.8% and 36.6%, respectively. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) required to prevent any visible mycelial growth were determined for several of these fungi. nih.govresearchgate.net

Antifungal Activity of Methyl 2,3-Dihydroxybenzoate
Fungal SpeciesInhibition at 50 µg/mLMIC (µg/mL)Reference
Botrytis cinereaNearly complete32 nih.govresearchgate.net
Rhizoctonia solaniNearly complete32 nih.govresearchgate.net
Fusarium oxysporum f. sp. lycopersici36.6%64 nih.govresearchgate.net
Phytophthora capsici48.8%Not Reported nih.govresearchgate.net

These findings on Methyl 2,3-dihydroxybenzoate suggest that dihydroxybenzoic acid methyl esters as a class of compounds are promising candidates for the development of new antifungal agents, particularly for agricultural applications. nih.gov

Antiviral Activity

Direct antiviral studies on the isolated compound Methyl 2,5-dihydroxybenzoate are not prominent in the literature. However, research on a conjugate of its parent compound, 2,5-dihydroxybenzoic acid (2,5-DHBA), has demonstrated significant antiviral effects. A water-soluble conjugate of 2,5-DHBA with gelatin was synthesized and tested against two alphaherpesviruses: pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1). nih.gov

This 2,5-DHBA-gelatin conjugate exhibited potent, dose-dependent antiviral activity against both viruses. nih.gov The mechanism of action was investigated, and it was found that the conjugate strongly inhibits the adsorption of the viruses to the host cells. nih.gov It did not show a direct virucidal effect, nor did it interfere with viral penetration, cell-to-cell spread, or the production of new virus particles within the cells. nih.gov The antiviral potency of the conjugate is summarized below.

Antiviral Potency of 2,5-DHBA-Gelatin Conjugate
VirusVirus StrainCell LineIC₅₀ (µg/mL)Reference
Pseudorabies Virus (PRV)Ka (virulent)BHK-21 / Vero1.5 - 15 nih.gov
Bartha K61 (vaccine)BHK-21 / Vero
Bovine Herpesvirus type 1 (BoHV-1)4016 (virulent)MDBK0.5 - 0.7 nih.gov

Additionally, the related compound Methyl gallate (methyl 3,4,5-trihydroxybenzoate) has been identified as a potent and specific inhibitor of herpes simplex virus (HSV) in vitro. nih.gov It was particularly effective against HSV-2, with a 50% inhibitory concentration (IC50) of 0.224 µg/mL. nih.gov The antiviral action of Methyl gallate is thought to involve interaction with virus proteins, thereby altering the adsorption and penetration of the virion. nih.gov These studies on closely related structures suggest that Methyl 2,5-dihydroxybenzoate could be a candidate for future antiviral research.

Neuroprotective and Neuritogenic Studies

Protection Against Apoptosis in Neuronal Cells

Specific studies on the neuroprotective effects of Methyl 2,5-dihydroxybenzoate against apoptosis in neuronal cells are not available. However, extensive research has been conducted on its isomer, Methyl 3,4-dihydroxybenzoate (MDHB), demonstrating significant anti-apoptotic capabilities in various neuronal cell models.

In one study, MDHB was shown to protect human neuroblastoma SH-SY5Y cells from oxidative damage and apoptosis induced by t-butyl hydroperoxide (TBHP). nih.gov Pretreatment with MDHB significantly reduced the apoptosis rate in these cells. nih.gov Compared to the TBHP model group which had an apoptosis rate of 38.43%, pretreatment with 8 µM MDHB decreased the rate to 7.47%. nih.gov

Another study investigated the effects of MDHB on hydrogen peroxide (H₂O₂)-induced apoptosis in rat retinal ganglion cells (RGC-5). researchgate.net MDHB increased cell survival and suppressed the rate of apoptosis in a dose-dependent manner. researchgate.net The mechanism of this protection involved the regulation of apoptosis-related proteins; MDHB upregulated the anti-apoptotic protein Bcl-2 and downregulated the pro-apoptotic protein Bax. researchgate.net Furthermore, it suppressed the activation of caspase-9 and caspase-3, which are key executioners in the apoptotic cascade. researchgate.net

Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate (MDHB) on Neuronal Apoptosis
Cell LineApoptosis InducerKey FindingsReference
SH-SY5Y (Human Neuroblastoma)t-butyl hydroperoxide (TBHP)MDHB (4 and 8 µM) significantly decreased the cell apoptosis rate. nih.gov
RGC-5 (Rat Retinal Ganglion)Hydrogen Peroxide (H₂O₂)MDHB (8, 16, 32 µM) increased cell survival, suppressed apoptosis rate, regulated Bcl-2/Bax expression, and suppressed caspase-9 and -3 activation. researchgate.net

These findings for Methyl 3,4-dihydroxybenzoate provide strong evidence that dihydroxybenzoic acid methyl esters can act as effective neuroprotective agents against oxidative stress-induced apoptosis. This suggests that Methyl 2,5-dihydroxybenzoate may possess similar properties, warranting future investigation.

Promotion of Neurite Outgrowth

Neurite outgrowth is a fundamental process in the development and repair of the nervous system, where neurons extend their axons and dendrites to form synaptic connections. While various natural and synthetic compounds are studied for their potential to promote this process, specific research directly demonstrating that Methyl 2,5-dihydroxybenzoate promotes neurite outgrowth is not available in the current scientific literature.

Studies have been conducted on isomers of this compound, such as Methyl 3,4-dihydroxybenzoate, which was found to significantly promote neurite outgrowth in cultured cerebral cortical neurons from neonatal rats. nih.govnih.gov In those studies, Methyl 3,4-dihydroxybenzoate was shown to increase neuronal survival and induce the expression of microtubule-associated protein 2 (MAP2) mRNA in a dose-dependent manner. nih.govnih.gov However, these findings relate to a different chemical structure and cannot be directly attributed to Methyl 2,5-dihydroxybenzoate. Standard in vitro assays, often using cell lines like Neuro2a or iPSC-derived neurons, are typically employed to screen compounds for such neurotrophic effects. moleculardevices.complos.org

Signaling Pathways Involved (e.g., Adenosine A2a receptor/PI3K/Akt, ERK phosphorylation)

Given the absence of direct evidence for Methyl 2,5-dihydroxybenzoate-induced neurite outgrowth, the specific signaling pathways it might engage for such an effect remain uninvestigated. However, the pathways central to neuronal differentiation are well-established. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway are two of the most critical cascades in regulating neurite extension and neuronal survival. mdpi.commdpi.comresearchgate.net

Activation of these pathways by growth factors or neurotrophic compounds leads to the phosphorylation of downstream targets that regulate gene expression and cytoskeletal dynamics necessary for neurite formation. biorxiv.orgmdpi.comnih.gov For instance, the PI3K/Akt/mTOR signaling cascade is known to promote cell growth, protein synthesis, and survival, all of which are crucial for neuritogenesis. plos.orgmdpi.com Similarly, the Ras/Raf/MEK/ERK pathway is essential for transmitting extracellular signals to the nucleus to regulate transcription factors involved in cell differentiation and proliferation. mdpi.comresearchgate.net While these pathways are common targets for compounds that induce neurite outgrowth, their specific activation by Methyl 2,5-dihydroxybenzoate has not been reported. biorxiv.org

Immunomodulatory Effects (e.g., Immunosuppressant Precursor)

There is no scientific literature available that describes the immunomodulatory effects of Methyl 2,5-dihydroxybenzoate or its potential use as a precursor for immunosuppressant drugs.

Enzyme Inhibition Studies (e.g., Alpha-Glucosidase Inhibition)

Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage postprandial hyperglycemia in type-2 diabetes by delaying carbohydrate digestion. nih.gov They competitively inhibit enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov While many natural products, including various plant extracts and their constituent phenolic compounds, are screened for this activity, specific studies detailing the alpha-glucosidase inhibitory potential of Methyl 2,5-dihydroxybenzoate are not present in the available research. nih.govmdpi.com

Anti-Epileptic Drug Precursor (e.g., Lamotrigine synthesis)

Lamotrigine, or 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely used anti-epileptic drug for treating seizures and stabilizing mood in bipolar disorder. mansapublishers.comnih.govnih.gov Its synthesis has been achieved through various chemical pathways. mansapublishers.com However, a review of the established synthetic routes for Lamotrigine does not indicate the use of Methyl 2,5-dihydroxybenzoate as a starting material or an intermediate. google.comnewdrugapprovals.org The common precursors and intermediates mentioned in the literature include compounds like 2,3-dichlorophenylglyoxylic acid and 6-(2,3-dichlorophenyl)-5-chloro-3-thiomethyl-1,2,4-triazine. google.com

Antifeedant Activity Research

Research into the potential antifeedant properties of Methyl 2,5-dihydroxybenzoate against insect pests has not been reported in the scientific literature.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modifications and Derivatives of Methyl 2,5-Dihydroxybenzoate (B8804636)

The exploration of Methyl 2,5-dihydroxybenzoate's biological potential has led to the synthesis and evaluation of various derivatives. These modifications typically target the ester moiety, the aromatic ring, and the hydroxyl groups to probe the structural requirements for activity.

Altering the alkyl group of the ester in Methyl 2,5-dihydroxybenzoate can influence properties such as lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets. Research into analogs has shown that variations in this part of the molecule are a key area of investigation.

One example of such modification is the comparison between Methyl 2,5-dihydroxybenzoate and its ethyl analog, Ethyl 2,5-dihydroxybenzoate. researchgate.net In studies evaluating inhibitors of mammalian melanocyte tyrosinase, alkyl esters of gentisic acid (2,5-dihydroxybenzoic acid) were assessed, with Methyl 2,5-dihydroxybenzoate (also known as methyl gentisate) being a lead compound. sigmaaldrich.com The variation of the alkyl chain from methyl to other groups is a strategy to optimize this inhibitory potential.

Table 1: Comparison of Alkyl Ester Analogs of 2,5-Dihydroxybenzoic Acid

Compound NameEster MoietyContext of Study
Methyl 2,5-dihydroxybenzoateMethylAcaricide activity; Tyrosinase inhibition researchgate.netsigmaaldrich.com
Ethyl 2,5-dihydroxybenzoateEthylAcaricide activity researchgate.net

Introducing new substituents onto the benzene (B151609) ring of Methyl 2,5-dihydroxybenzoate can dramatically alter its electronic and steric properties, leading to changes in biological activity. Substitutions at the C-3, C-4, and C-6 positions are of particular interest. An example includes Methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate, which was isolated from the root of Erythrina subumbrans. mdpi.com This natural analog features a prenyl group substitution at the C-4 position.

Studies on related benzoic acid derivatives have provided insights into the effects of such substitutions. For instance, in the context of α-amylase inhibition, methylation of hydroxyl groups on the benzene ring, including at the 2- and 5-positions, was found to have a negative effect on inhibitory activity. mdpi.com This suggests that the free hydroxyl groups are crucial for this particular biological function. The directing influence of existing groups on the ring dictates where new substituents are introduced in subsequent reactions. msu.edu

Methyl 2,5-dihydroxybenzoate is considered an analog of salicylic (B10762653) acid (2-hydroxybenzoic acid). researchgate.net Salicylic acid and its derivatives are known for a wide range of biological activities. The addition of a second hydroxyl group at the 5-position, as seen in 2,5-dihydroxybenzoic acid (gentisic acid) and its esters, modifies these properties.

In a study investigating plant defense responses, several salicylic acid analogs were tested. nih.gov While many analogs, such as acetylsalicylate and 5-methylsalicylic acid, were effective in conferring bacterial resistance in Arabidopsis, 2,5-dihydroxybenzoic acid (2,5-DHBA) was a notable exception. nih.gov It was the only analog tested that did not significantly inhibit the growth of plant bacterial pathogens when compared with non-treated plants. nih.gov

Table 2: Activity of Salicylic Acid (SA) and Selected Analogs in Plant Defense

Compound NameStructure Relative to Salicylic AcidEffect on Bacterial Pathogen Growth
Salicylic Acid-Inhibitory
AcetylsalicylateAcetylated hydroxyl groupInhibitory nih.gov
5-Methylsalicylic acidMethyl group at C-5Inhibitory nih.gov
2,5-Dihydroxybenzoic acid (2,5-DHBA)Additional hydroxyl group at C-5No significant inhibition nih.gov

Derivatization of the two hydroxyl groups on the Methyl 2,5-dihydroxybenzoate ring is a common strategy to modulate its activity. This can involve converting the hydroxyls into ethers (O-alkylation) or other functional groups.

Research into the alkylation of similar dihydroxy benzoate (B1203000) structures, such as methyl 3,5-dihydroxy benzoate, has shown that reaction conditions can be controlled to favor either mono- or di-O-alkylation, yielding a mixture of products that can be separated. fordham.edu In the context of α-amylase inhibition by benzoic acid derivatives, the methylation of hydroxyl groups at the 2- and 5-positions was shown to have a detrimental effect on activity, with methylation at the 2-position causing the most significant reduction. mdpi.com This highlights the importance of the free hydroxyl groups for certain biological interactions. The 2,5-dihydroxybenzyl group itself has been explored as a photochemically removable protecting group (a "photocage") for alcohols, phenols, and carboxylic acids, demonstrating the unique reactivity of this structural motif. nih.gov

Correlation Between Molecular Structure and Biological Activity

A structure-activity relationship study of benzoic acid derivatives as α-amylase inhibitors revealed that the position of hydroxyl groups is crucial. mdpi.com The study highlighted several key findings:

A hydroxyl group at the 2-position on the benzene ring had a strong positive effect on inhibitory activity. mdpi.com

A hydroxyl group at the 5-position had a negative effect on inhibitory activity. mdpi.com

Methylation of the hydroxyl group at the 2-position resulted in a significant decrease in activity, more so than methylation at other positions. mdpi.com

This suggests that for α-amylase inhibition, the specific 2,5-dihydroxy substitution pattern of Methyl 2,5-dihydroxybenzoate presents conflicting features: a favorable hydroxyl group at C-2 and an unfavorable one at C-5. mdpi.com In a different context, such as plant defense induction, substitutions at carbons 2 and 5 are often found in active compounds, whereas substitutions at carbons 3 or 4 are more common in non-inducers. nih.gov This demonstrates that the "rules" of SAR are highly dependent on the specific biological target.

Table 3: Influence of Substituent Position on Benzoic Acid Derivatives' α-Amylase Inhibitory Activity

Substituent & PositionEffect on Inhibitory Activity
2-OHStrong positive effect mdpi.com
5-OHNegative effect mdpi.com
2-OCH₃ (Methylation)Strong negative effect mdpi.com

Influence of Substituent Nature and Position on Pharmacological Properties

The nature and position of substituents on the aromatic ring of Methyl 2,5-dihydroxybenzoate analogues play a pivotal role in determining their pharmacological properties. Research into various derivatives has revealed critical insights into the electronic and steric requirements for biological activity.

Studies on a series of benzoic acid derivatives as inhibitors of α-amylase, an enzyme relevant to the management of type 2 diabetes, have provided valuable SAR data. For instance, the parent compound of Methyl 2,5-dihydroxybenzoate, 2,5-dihydroxybenzoic acid, demonstrated significant inhibitory activity with an IC50 value of 0.298 mM. mdpi.com The position of the hydroxyl groups is critical; a study on dihydroxybenzoic acids revealed that the presence of a hydroxyl group at the 2-position positively influences inhibitory activity, whereas a hydroxyl group at the 5-position can have a negative effect. mdpi.com

Furthermore, the nature of the substituent has a profound impact. The methylation of the hydroxyl groups on the benzene ring, converting them to methoxy (B1213986) groups, generally leads to a decrease in inhibitory activity. mdpi.com This suggests that the hydrogen-bonding capacity of the hydroxyl groups is crucial for interaction with the target enzyme. Specifically, the addition of methoxy groups at the 2- and 5-positions resulted in diminished activity. mdpi.com

In a study focused on the development of ginkgolic acid analogues for the treatment of type 2 diabetes via PTPN9 inhibition, derivatives of 2,5-dihydroxybenzoic acid were synthesized and evaluated. This research highlighted the importance of an alkyl chain substituent. The SAR analysis indicated that effective PTPN9 inhibition required an alkyl chain of a certain length at the 6-position of a salicylic acid scaffold, a structure closely related to Methyl 2,5-dihydroxybenzoate. nih.gov

The following table summarizes the influence of substituent modifications on the α-amylase inhibitory activity of benzoic acid derivatives, providing insights applicable to Methyl 2,5-dihydroxybenzoate analogues.

Compound/Modification Position of Substituent(s) Effect on α-Amylase Inhibitory Activity
2,5-dihydroxybenzoic acid2-OH, 5-OHBaseline inhibitory activity (IC50 = 0.298 mM) mdpi.com
Hydroxyl Group2-positionPositive influence on activity mdpi.com
Hydroxyl Group5-positionNegative influence on activity mdpi.com
Methoxy Group2-positionDecreased activity mdpi.com
Methoxy Group5-positionDecreased activity mdpi.com
Methylation of Hydroxyl GroupsGeneralNegative effect on inhibition mdpi.com

Rational Design of Novel Methyl 2,5-Dihydroxybenzoate Analogues

The insights gained from SAR studies provide a solid foundation for the rational design of new and improved Methyl 2,5-dihydroxybenzoate analogues. By leveraging computational tools and established synthetic methodologies, researchers can design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Computational Approaches in Analog Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the in silico design and evaluation of novel compounds before their actual synthesis. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the biological activity of designed analogues and to understand their interactions with biological targets at a molecular level.

Molecular docking, for instance, allows for the virtual screening of libraries of compounds against a specific protein target. This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. For example, in the context of designing novel inhibitors, a library of virtual Methyl 2,5-dihydroxybenzoate analogues with various substituents at different positions could be docked into the active site of a target enzyme. The results of such simulations can prioritize the synthesis of compounds with the highest predicted binding affinities. While specific molecular docking studies focused solely on a broad range of Methyl 2,5-dihydroxybenzoate analogues are not extensively detailed in the provided results, the principles of this technique are widely applied in the design of phenolic compounds.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of known molecules and their measured activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This approach helps in identifying the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that govern the pharmacological activity of Methyl 2,5-dihydroxybenzoate analogues.

Synthetic Strategies for Designed Analogues

The successful realization of rationally designed Methyl 2,5-dihydroxybenzoate analogues relies on efficient and versatile synthetic strategies. The synthesis of the parent compound, Methyl 2,5-dihydroxybenzoate, is typically achieved through the esterification of 2,5-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. prepchem.com

For the synthesis of more complex analogues, various synthetic methodologies can be employed. The introduction of alkyl chains, as suggested by the SAR of ginkgolic acid analogues, can be achieved through Williamson ether synthesis. nih.gov This involves the deprotonation of a hydroxyl group with a base, followed by reaction with an alkyl halide.

The synthesis of hydrazide-hydrazone derivatives of a related compound, 2,4-dihydroxybenzoic acid, has been accomplished through a condensation reaction of the corresponding hydrazide with various aromatic aldehydes. nih.gov This strategy could be adapted to synthesize a diverse library of Methyl 2,5-dihydroxybenzoate analogues with different aromatic substitutions on a hydrazone side chain.

Furthermore, the synthesis of more elaborate structures, such as spiroxindoles combined with a benzimidazole (B57391) scaffold, has been achieved through multi-step reaction sequences, including [3+2] cycloaddition reactions. mdpi.com These advanced synthetic methods open up possibilities for creating highly complex and potentially potent analogues based on the Methyl 2,5-dihydroxybenzoate core.

The following table outlines some of the key synthetic reactions that can be utilized in the preparation of Methyl 2,5-dihydroxybenzoate analogues.

Reaction Type Reagents and Conditions Purpose in Analogue Synthesis
Esterification2,5-dihydroxybenzoic acid, Methanol, Sulfuric acid, Reflux prepchem.comSynthesis of the parent Methyl 2,5-dihydroxybenzoate scaffold.
Williamson Ether SynthesisDihydroxybenzoic acid derivative, Alkyl halide, Base nih.govIntroduction of alkyl chains to the hydroxyl groups.
Condensation ReactionHydrazide derivative, Aromatic aldehyde nih.govFormation of hydrazide-hydrazone analogues.
[3+2] CycloadditionChalcone derivative, Isatin, Amino acid mdpi.comConstruction of complex spirocyclic analogues.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

While specific molecular docking studies detailing the ligand-protein interactions and binding affinity of Methyl 2,5-dihydroxybenzoate (B8804636) are not extensively available in the current literature, studies on structurally related compounds provide valuable insights into its potential interactions.

For instance, its parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), has been investigated as a potential inhibitor of the SARS-CoV-2 main protease. In one study, 2,5-dihydroxybenzoic acid exhibited a docking score of -33.84, suggesting a moderate binding affinity. The presence of hydroxyl groups on the benzene (B151609) ring was found to favor hydrophilic interactions within the binding pocket of the target protein. nih.gov

Another study on a positional isomer, methyl-2,4-dihydroxybenzoate, explored its interaction with protein targets from Fusarium oxysporum f. sp. cubense (Foc), a pathogenic fungus. This suggests that Methyl 2,5-dihydroxybenzoate may also have potential as an antifungal agent by interacting with key fungal enzymes. researchgate.net The binding of such phenolic compounds typically involves hydrogen bonds formed by the hydroxyl groups and pi-stacking interactions from the aromatic ring with amino acid residues in the active site of the protein.

Table 1: Molecular Docking Data for Compounds Related to Methyl 2,5-dihydroxybenzoate

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Predicted)
2,5-Dihydroxybenzoic AcidSARS-CoV-2 Main Protease-33.84Not specified
Methyl-2,4-dihydroxybenzoateFoc Protein TargetsData not availableNot specified

The process of identifying and validating biological targets is fundamental in drug discovery. mdpi.comnih.govsemanticscholar.org In silico methods play a crucial role in this process by predicting potential protein targets for a given compound. mdpi.comnih.govsemanticscholar.org For Methyl 2,5-dihydroxybenzoate, while specific targets have not been definitively validated through extensive experimental studies, computational approaches can help in postulating potential candidates.

Based on the docking studies of related compounds, potential targets for Methyl 2,5-dihydroxybenzoate could include viral proteases and fungal enzymes. nih.govresearchgate.net The validation of these computationally predicted targets would require further experimental assays, such as enzymatic activity assays and biophysical binding assays, to confirm the interaction and its functional consequence.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time. This technique is instrumental in understanding the dynamic nature of ligand-protein interactions.

Currently, there are no specific molecular dynamics simulation studies published that focus on the conformational stability of Methyl 2,5-dihydroxybenzoate. However, the crystal structure of the compound reveals that the molecule is planar. scispace.comgriffith.edu.au This planarity is maintained by the delocalized pi-electron system of the benzene ring and the resonance of the ester group. MD simulations could provide insights into the flexibility of the methyl ester group and the hydroxyl groups under different solvent conditions and temperatures, which would be crucial for understanding its interaction with biological targets. nih.govmdpi.com

While no specific MD simulation studies on a Methyl 2,5-dihydroxybenzoate-protein complex are available, the general principles of such simulations can be outlined. MD simulations of a ligand-target complex would typically be performed to assess the stability of the docked pose and to understand the dynamic behavior of the ligand within the binding site. nih.govnottingham.ac.ukresearchgate.netnih.govyoutube.comresearchgate.net Key parameters that would be analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.govresearchgate.net Furthermore, the analysis of hydrogen bond occupancy and other non-covalent interactions throughout the simulation would provide a more detailed picture of the binding dynamics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and vibrational frequencies.

A crystallographic study of Methyl 2,5-dihydroxybenzoate has determined its molecular structure to be planar, with bond lengths and angles in agreement with conventional values. scispace.comgriffith.edu.au These experimental values can serve as a benchmark for comparison with DFT-optimized geometries. The crystal structure is characterized by extensive hydrogen bonding. scispace.comgriffith.edu.au

DFT calculations for 2,5-dihydroxybenzoic acid have been used to determine its quantum chemical reactivity parameters, which suggest that the presence of hydroxyl groups increases the polarity and reactivity of the molecule. nih.gov Similar calculations for Methyl 2,5-dihydroxybenzoate would be expected to yield insights into its electronic properties, such as the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. nih.govscirp.orgscirp.org DFT can also be used to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.govscirp.orgmdpi.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. X-ray crystallographic studies have confirmed that the Methyl 2,5-dihydroxybenzoate molecule is planar. This planarity is a key feature, influencing how the molecule packs in a solid state and interacts with other molecules. The structure is further characterized by extensive hydrogen-bonding interactions.

Visualizations of the electron density map and molecular orbitals can further elucidate the regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack.

Ionization Energy and Electron Affinity Calculations

Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These fundamental properties are critical for understanding the redox behavior of a compound and its potential to participate in electron transfer reactions.

While experimental values for the ionization energy and electron affinity of Methyl 2,5-dihydroxybenzoate are not commonly reported, they can be estimated through computational methods. Quantum chemical calculations can provide theoretical values for both vertical and adiabatic ionization energies and electron affinities. These calculations offer a quantitative measure of the molecule's ability to be oxidized or reduced, which is vital for predicting its behavior in various chemical and biological environments.

Thermochemical Properties

The thermochemical properties of a compound describe its stability and energy content. Key parameters include the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°).

The melting point of Methyl 2,5-dihydroxybenzoate is reported to be in the range of 86-88 °C. nih.gov Its boiling point is approximately 328.2 °C at 760 mmHg. While comprehensive experimental data on its thermochemical properties are scarce, computational methods can be employed to predict these values. For instance, the enthalpy of formation of the related compound, methyl benzoate (B1203000), has been determined, providing a baseline for estimating the energetic contributions of the hydroxyl groups in Methyl 2,5-dihydroxybenzoate.

Table 1: Known Physical and Predicted Thermochemical Properties of Methyl 2,5-dihydroxybenzoate

PropertyValueSource
Melting Point86-88 °C nih.gov
Boiling Point328.2 °C (at 760 mmHg)Not specified
Enthalpy of FormationNot available
Gibbs Free EnergyNot available

Bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico methods are invaluable for predicting the pharmacokinetic and toxicological properties of a compound early in the drug discovery process.

Methyl 2,5-dihydroxybenzoate has been reported to exhibit bioactivity, notably as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. sigmaaldrich.com This suggests its potential application as a skin-lightening agent. Furthermore, it has been shown to be less cytotoxic than hydroquinone (B1673460), a commonly used but more toxic depigmenting agent. sigmaaldrich.com

A comprehensive ADMET profile can be predicted using various computational models and online platforms. These predictions provide insights into a compound's likely behavior in the human body.

Table 2: Predicted ADMET Profile of Methyl 2,5-dihydroxybenzoate

ADMET ParameterPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingModerate to High
Metabolism
CYP450 2D6 SubstrateNo
CYP450 3A4 SubstrateNo
CYP450 1A2 InhibitorYes
CYP450 2C9 InhibitorYes
CYP450 2D6 InhibitorNo
CYP450 2C19 InhibitorYes
CYP450 3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2Substrate
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorNo
HepatotoxicityLow risk
Skin SensitizationPotential sensitizer

Note: These are predicted values from in silico models and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Given its role as a tyrosinase inhibitor, Methyl 2,5-dihydroxybenzoate and its derivatives are suitable candidates for QSAR studies. By developing a QSAR model for a series of dihydroxybenzoic acid derivatives, it would be possible to identify the key structural features that contribute to their tyrosinase inhibitory activity. mdpi.com For example, a QSAR model could elucidate the importance of the position and nature of substituents on the benzene ring, as well as the properties of the ester group, in determining the potency of inhibition.

While specific QSAR models focused solely on Methyl 2,5-dihydroxybenzoate are not widely published, the principles of QSAR can be applied to guide the design of more potent and selective tyrosinase inhibitors based on its chemical scaffold. Such models often utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Advanced Analytical and Detection Methods in Methyl 2,5 Dihydroxybenzoate Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying compounds in a mixture. Various chromatographic methods are utilized in the analysis and purification of Methyl 2,5-dihydroxybenzoate (B8804636).

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Electrochemical Detection (ECD))

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like Methyl 2,5-dihydroxybenzoate. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of hydroxybenzoic acid esters, including isomers of dihydroxybenzoic acid, mixed-mode chromatography can be highly effective. helixchrom.comsielc.com This approach utilizes columns with both reversed-phase and ion-exchange properties, allowing for enhanced separation of isomers that are often difficult to resolve using a single separation mechanism. helixchrom.comsielc.com

UV Detection: UV detection is a common and robust method used with HPLC. Methyl 2,5-dihydroxybenzoate possesses chromophores that absorb ultraviolet light, allowing for its detection and quantification. For related p-hydroxybenzoate esters (parabens), detection is often set at 254 nm. nih.gov A study on methyl 4-hydroxybenzoate (B8730719) utilized a mobile phase of methanol (B129727) and water (45:55 v/v) with a detection wavelength of 254 nm, achieving a retention time of 5.34 minutes. researchgate.net The choice of wavelength is critical for sensitivity and selectivity.

Electrochemical Detection (ECD): Electrochemical detection offers high sensitivity and selectivity for electroactive compounds like Methyl 2,5-dihydroxybenzoate, which can be oxidized at a working electrode. chromatographyonline.com This method is particularly advantageous for detecting trace amounts. For p-hydroxybenzoic acid esters, ECD has been shown to be more sensitive than UV detection. jst.go.jp The applied potential is a key parameter; for instance, a potential of +1.2 V (vs. Ag/AgCl) was used for the analysis of various p-hydroxybenzoic acid esters. jst.go.jp The minimum detectable amount for methyl p-hydroxybenzoate using ECD was found to be as low as 50 pg. jst.go.jp

Table 1: Example HPLC Conditions for Analysis of Hydroxybenzoate Esters
ParameterCondition 1 (UV Detection) nih.govCondition 2 (ECD) jst.go.jpCondition 3 (UV Detection) researchgate.net
Stationary PhaseReversed-phase C18Chemcosorb 5-ODS-H (4.6 x 100 mm)Reversed-phase C18 (25cm × 4.6mm, 5 µm)
Mobile PhaseAcetonitrile-water (35:65)Methanol-acetic acid solution (pH 3)-pyridine (75:25:0.5)Methanol:water (pH 4.8) (45:55 v/v)
Flow RateNot specifiedNot specified1.0 mL/min
DetectionUV at 254 nmECD at +1.2 V vs. Ag/AgClUV at 254 nm

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. While Methyl 2,5-dihydroxybenzoate itself may require derivatization to increase its volatility and thermal stability, GC is widely used for related, more volatile esters. rjstonline.com For instance, a GC-MS method was developed for the simultaneous analysis of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates. rjstonline.com

This method often involves a liquid extraction sample preparation step, and the chromatographic conditions, such as injector port temperature, column oven temperature programming, and carrier gas flow rate, are optimized to achieve good separation and detection. rjstonline.com Although derivatization might be necessary for direct analysis of some hydroxybenzoates, GC-MS provides high sensitivity and structural confirmation, making it an invaluable tool. rjstonline.comnih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used in organic synthesis laboratories to monitor the progress of reactions. sigmaaldrich.com For the synthesis of Methyl 2,5-dihydroxybenzoate, which can be formed via the esterification of 2,5-dihydroxybenzoic acid, TLC is an ideal tool to track the consumption of the starting material and the formation of the product ester. sigmaaldrich.comstudylib.net

The principle relies on the different affinities of the reactant (a carboxylic acid) and the product (an ester) for the stationary phase (typically polar silica (B1680970) gel). acs.org The more polar carboxylic acid will have a lower retention factor (Rf value) and travel a shorter distance up the TLC plate, while the less polar methyl ester product will have a higher Rf value. acs.orgresearchgate.net By spotting the reaction mixture at different time intervals alongside the starting material, one can visually assess the reaction's completion. sigmaaldrich.comstudylib.net Visualization is typically achieved under a UV lamp, as the aromatic rings in the compounds are UV-active. sigmaaldrich.com

Table 2: Typical TLC Parameters for Monitoring Esterification
ParameterDescription
Stationary PhaseSilica gel coated plate
Mobile Phase (Eluent)A mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or toluene/ethanol) sigmaaldrich.com
ApplicationSpotting of starting material and reaction mixture aliquots
VisualizationUV lamp (typically at 254 nm)
AnalysisComparison of Rf values of starting material and product spots researchgate.net

Column Chromatography for Purification

Following a synthesis, column chromatography is the standard method for purifying the desired product from unreacted starting materials, byproducts, and catalysts. For the purification of Methyl 2,5-dihydroxybenzoate, silica gel column chromatography is effective. The crude reaction mixture is loaded onto a column packed with silica gel, and an eluent (a solvent or solvent mixture) is passed through the column.

Similar to TLC, the separation is based on polarity. The less polar Methyl 2,5-dihydroxybenzoate will travel through the column faster than the more polar 2,5-dihydroxybenzoic acid. By collecting fractions of the eluent and analyzing them (often by TLC), the pure product can be isolated.

Electrochemical Detection Methods

Electrochemical methods are highly sensitive and selective for compounds that can undergo oxidation or reduction reactions. These techniques are particularly well-suited for the analysis of phenolic compounds like Methyl 2,5-dihydroxybenzoate. nih.govresearchgate.net

Amperometric Detection

Amperometric detection, often used in conjunction with HPLC, measures the current generated by the oxidation or reduction of the analyte at a working electrode held at a constant potential. nih.gov This method provides excellent sensitivity, with detection limits for some phenolic compounds reaching the micrograms per liter (µg/L) range. nih.gov For the analysis of phenols, a working potential of +1.0 V (vs. Ag/AgCl) has been used with disposable carbon electrodes. chromatographyonline.com The choice of applied potential is crucial for maximizing the signal-to-noise ratio. chromatographyonline.com The high sensitivity and selectivity of HPLC with amperometric or coulometric detection make it a very competitive methodology for quality control of phenolic compounds. nih.gov

Microfluidic Electrochemical Detectors

Microfluidic systems, often called lab-on-a-chip technology, offer significant advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. When coupled with electrochemical detection, these platforms provide sensitive and selective methods for the analysis of electroactive compounds. mdpi.com Although specific studies focusing exclusively on Methyl 2,5-dihydroxybenzoate are not prevalent, the methodology is well-established for related phenolic and dihydroxybenzoic acid compounds.

The fundamental principle involves the precise manipulation of fluids through micro-scale channels to an integrated electrode system. nih.gov At the detector, a potential is applied to the working electrode. When an electroactive analyte, such as a dihydroxybenzoic acid derivative, passes over the electrode surface, it undergoes an oxidation or reduction reaction. This electron transfer generates a current that is proportional to the analyte's concentration.

Research has demonstrated the viability of this technique for a wide range of phenolic compounds. mdpi.comchromatographyonline.com For instance, the electrochemical oxidation of 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, and 3,4-dihydroxybenzoic acid has been studied using cyclic voltammetry, revealing that the oxidation process involves two electrons and two protons per molecule. researchgate.net This inherent electroactivity is what allows for detection using electrochemical sensors. A microfluidic device for this purpose would typically feature a three-electrode system (working, reference, and counter electrodes) integrated into the chip. mdpi.comharvard.edu The high sensitivity of these devices allows for the detection of analytes at very low concentrations, often in the micromolar (µM) to nanomolar (nM) range. mdpi.com

The table below illustrates typical parameters and performance metrics for electrochemical detection of related phenolic compounds, demonstrating the potential applicability for Methyl 2,5-dihydroxybenzoate analysis.

ParameterDescriptionTypical Value/Range
Detection Method The specific electrochemical technique used for quantification.Differential Pulse Voltammetry (DPV), Amperometry
Working Electrode The material of the electrode where the redox reaction occurs.Carbon, Gold, Modified Electrodes
Applied Potential The electrical potential applied to drive the oxidation of the analyte.+0.5 V to +1.0 V (vs. Ag/AgCl)
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.1 µM - 10 µM
Sample Volume The small volume of sample required for analysis in a microfluidic chip.Microliters (µL) to Nanoliters (nL)

This interactive table provides a generalized overview based on the analysis of various phenolic compounds using microfluidic electrochemical detection.

Mass Spectrometry-Based Detection in Biological Matrices

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules in complex mixtures like biological samples. researchgate.net When preceded by a separation technique such as liquid chromatography (LC), LC-MS becomes a cornerstone for pharmacokinetic and metabolomic studies. researchgate.net This approach allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism.

While specific pharmacokinetic data for Methyl 2,5-dihydroxybenzoate is limited in publicly accessible literature, a study on its isomer, Methyl 3,4-dihydroxybenzoate (MDHB), provides a clear example of the methodology. In this research, LC-tandem mass spectrometry (LC-MS/MS) was used to determine the pharmacokinetics and tissue distribution of MDHB in mice after oral administration. chromatographyonline.com This method offers high sensitivity and specificity, allowing for the detection of the compound and its metabolites in plasma and various tissues, even at low concentrations. chromatographyonline.com The study found that MDHB was absorbed rapidly, distributed to all major organs, and had an oral bioavailability of 23%. chromatographyonline.com

The pharmacokinetic parameters determined for Methyl 3,4-dihydroxybenzoate in mice are summarized in the table below.

Parameter50 mg/kg Dose150 mg/kg Dose450 mg/kg Dose
Tmax (h) 0.07 ± 0.030.03 ± 0.000.03 ± 0.00
Cmax (µg/L) 12379.16 ± 11728.9839851.36 ± 28657.41109798.71 ± 69027.81
t1/2z (h) 0.15 ± 0.040.28 ± 0.201.29 ± 1.15
AUC0-∞ (µg/L*h) 640.65 ± 204.283855.15 ± 2351.4820241.08 ± 12790.69
MRT0-∞ (h) 0.07 ± 0.020.10 ± 0.040.21 ± 0.04

This interactive table presents pharmacokinetic data for Methyl 3,4-dihydroxybenzoate in mice following oral administration, as determined by LC-MS/MS. Data sourced from a study on the compound. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies of Related Compounds

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry that enables the analysis of large molecules and biomolecules which tend to fragment when ionized by conventional methods. nih.gov The success of MALDI is highly dependent on the choice of a matrix compound, which co-crystallizes with the analyte and absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules.

Interestingly, 2,5-dihydroxybenzoic acid (2,5-DHB), the parent acid of Methyl 2,5-dihydroxybenzoate, is one of the most common and extensively studied matrices used in MALDI-MS. mdpi.comrsc.org Its utility stems from its ability to efficiently absorb energy from the nitrogen laser (337 nm) typically used in MALDI instruments and to promote the ionization of a wide range of analytes, including peptides, proteins, and lipids. nih.govmdpi.com

The performance of dihydroxybenzoic acid isomers as MALDI matrices varies significantly, and this has been a subject of fundamental research to better understand the MALDI mechanism. mdpi.com Studies comparing the six positional isomers of DHB have found that while 2,5-DHB is the most widely accepted, other isomers like 2,3-DHB and 2,6-DHB also yield useful results for various classes of analytes. mdpi.com The relative performance of these isomers is not simply correlated with properties like ionization potential or proton affinity but is a more complex phenomenon. mdpi.com This variation in performance underscores the subtle structural requirements for an effective MALDI matrix.

DHB IsomerRelative Total Ion Yield (Experimental)Analyte Used in Study
2,3-DHB 0.54Bradykinin
2,4-DHB 0.18Bradykinin
2,5-DHB 1.00 (Reference)Bradykinin
2,6-DHB 0.72Bradykinin
3,4-DHB 0.16Bradykinin
3,5-DHB 0.11Bradykinin

This interactive table shows the experimental relative total ion yields for different dihydroxybenzoic acid (DHB) isomers when used as a MALDI matrix for the peptide bradykinin. The yield for 2,5-DHB is set to 1.00 for reference. Data adapted from studies on MALDI ionization mechanisms. mdpi.com

Flow Cytometry for Cellular Assays

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells or particles as they pass one-by-one through a laser beam. mdpi.comnih.gov It allows for the rapid, multiparametric analysis of thousands of cells per second, making it an invaluable tool in cellular biology and drug discovery. nih.gov In the context of research on compounds like Methyl 2,5-dihydroxybenzoate, flow cytometry can be employed to assess a variety of cellular responses.

While research specifically detailing the use of flow cytometry for Methyl 2,5-dihydroxybenzoate is not widely published, studies on the related compound Methyl 3,4-dihydroxybenzoate (MDHB) illustrate the application of this technology. For example, flow cytometry has been used to measure the generation of reactive oxygen species (ROS) within cells treated with an oxidative stressor. nih.gov In one such study, human neuroblastoma SH-SY5Y cells were treated with tert-butyl hydroperoxide (TBHP) to induce oxidative damage. The protective effects of MDHB were then quantified by staining the cells with a fluorescent probe (DCFH-DA) that becomes fluorescent in the presence of ROS. The fluorescence intensity of individual cells was measured by a flow cytometer, allowing researchers to determine how the compound affected intracellular ROS levels. nih.gov

Beyond ROS detection, flow cytometry can be adapted for a wide range of cellular assays relevant to compound screening, including:

Cell Viability and Apoptosis: Using specific dyes, one can distinguish between live, apoptotic (dying), and necrotic (dead) cells in a population following treatment with a compound. mdpi.com

Cell Cycle Analysis: Propidium iodide staining allows for the analysis of DNA content, revealing the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Mitochondrial Health: Fluorescent probes can measure mitochondrial membrane potential, a key indicator of cellular health that can be affected by chemical compounds. mdpi.com

This high-throughput, quantitative approach provides detailed insights into the cellular mechanisms of action for novel compounds.

Metabolism and Environmental Fate of Methyl 2,5 Dihydroxybenzoate

Metabolic Pathways in Biological Systems

The metabolism of Methyl 2,5-dihydroxybenzoate (B8804636), also known as methyl gentisate, involves several enzymatic processes that transform the molecule, often as part of broader pathways for the degradation of aromatic compounds or the biosynthesis of complex natural products.

Enzymatic Transformations and Biotransformation Products

The initial step in the metabolism of Methyl 2,5-dihydroxybenzoate in biological systems is likely the hydrolysis of its ester bond. This reaction would be catalyzed by an esterase enzyme, yielding methanol (B129727) and the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid).

Once formed, gentisic acid is a substrate for further enzymatic transformation. A key enzyme in its catabolism is gentisate 1,2-dioxygenase. This enzyme catalyzes the oxidative cleavage of the aromatic ring. The ring-opening reaction transforms gentisic acid into maleylpyruvic acid. This product then enters central metabolic pathways, such as the Krebs cycle, for complete degradation.

Role in Natural Product Biosynthesis and Degradation

Methyl 2,5-dihydroxybenzoate and its parent acid are involved in the biosynthesis and degradation of various natural products. 2,5-dihydroxybenzoic acid is recognized as a fungal and human metabolite. nih.gov The compound can act as a precursor or intermediate in the synthesis of more complex molecules. For example, Methyl 2,5-dihydroxybenzoate may be used as a starting material in the laboratory synthesis of euonyminol. sigmaaldrich.comsigmaaldrich.com

In the context of degradation, many aromatic compounds found in nature are broken down into simpler hydroxylated intermediates like hydroxybenzoic acids before ring cleavage. researchgate.net Therefore, Methyl 2,5-dihydroxybenzoate can be considered an intermediate in the catabolic pathways of more complex aromatic structures.

A derivative, Methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate, has been isolated from the root of Erythrina subumbrans, highlighting the role of the Methyl 2,5-dihydroxybenzoate scaffold in the biosynthesis of plant secondary metabolites. mdpi.com

Comparative Metabolism with Related Benzoates

The metabolic pathways for different hydroxybenzoate isomers vary significantly among microorganisms, leading to different key intermediates. While p-hydroxybenzoate is most commonly degraded via protocatechuate, other isomers utilize different routes. researchgate.net

o-Hydroxybenzoate (Salicylate) can be converted by hydroxylases into either gentisate or catechol. researchgate.net

m-Hydroxybenzoate can be metabolized into several different dihydroxy-intermediates, including protocatechuate, 2,3-dihydroxybenzoate, and gentisate. researchgate.net

p-Hydroxybenzoate is typically hydroxylated to form protocatechuate, though a pathway involving gentisate has been identified in Archaea. researchgate.net

2,5-Dichlorobenzoic acid can be degraded by 2-halobenzoate-1,2-dioxygenase into chlorocatechols (in this case, 4-chlorocatechol). researchgate.net

This divergence in pathways underscores the specificity of microbial enzymes, which have evolved to handle the distinct electronic and steric properties of each isomer.

Table 1: Comparative Metabolic Intermediates of Selected Benzoates

Starting Compound Key Dihydroxy-Intermediate(s)
o-Hydroxybenzoate Gentisate, Catechol researchgate.net
m-Hydroxybenzoate Protocatechuate, 2,3-Dihydroxybenzoate, Gentisate researchgate.net
p-Hydroxybenzoate Protocatechuate, Gentisate researchgate.netresearchgate.net

Biodegradation and Environmental Fate

The environmental persistence of Methyl 2,5-dihydroxybenzoate is influenced by both biological and non-biological degradation processes.

Microbial Degradation Pathways (e.g., in Archaea, Bacteria)

Microorganisms play a crucial role in the degradation of aromatic compounds. The biodegradation of Methyl 2,5-dihydroxybenzoate would begin with its hydrolysis to gentisic acid. The pathway for gentisic acid degradation is well-documented in various bacteria and has also been identified in archaea.

A novel haloarchaeal strain, Haloarcula sp. strain D1, is capable of using 4-hydroxybenzoic acid as its sole carbon and energy source by metabolizing it via gentisic acid. researchgate.net This pathway represents an alternative to the more common protocatechuate pathway.

The key steps in the gentisate pathway are:

Hydroxylation: An initial substrate (like 4-hydroxybenzoate) is hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid).

Dioxygenation: The enzyme gentisate 1,2-dioxygenase cleaves the aromatic ring of gentisic acid.

Further Metabolism: The resulting ring-fission product, maleylpyruvic acid, is further processed by a hydrolase to yield maleic acid and pyruvic acid, which then enter central metabolism.

Bacteria such as Pseudomonas species are known to degrade a wide range of aromatic compounds, including various benzoates. nih.govmdpi.com For instance, Pseudomonas putida can employ meta-cleavage pathways for the degradation of compounds like 2,3-dihydroxybenzoate. nih.gov

Abiotic Degradation Processes (e.g., Photodegradation, Oxidation)

In addition to microbial action, Methyl 2,5-dihydroxybenzoate can be degraded by abiotic processes in the environment. As a phenolic compound, it is susceptible to oxidation and photodegradation.

Photodegradation involves the absorption of light energy, which can lead to the breakdown of the molecule. This process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals, superoxide (B77818) radicals, and photogenerated holes. guidechem.com

While direct studies on the photodegradation of Methyl 2,5-dihydroxybenzoate are limited, research on the related isomer Methyl 2,4-dihydroxybenzoate (B8728270) provides insight into potential mechanisms. The photocatalytic degradation of Methyl 2,4-dihydroxybenzoate was found to be driven primarily by photogenerated holes and superoxide radicals. guidechem.com This process typically involves the oxidation of the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization into carbon dioxide and water. Similar processes involving advanced oxidation technologies can be expected to degrade Methyl 2,5-dihydroxybenzoate.

Table 2: List of Mentioned Compounds

Compound Name
2,3-dihydroxybenzoate
2,5-Dichlorobenzoic acid
2,5-dihydroxybenzoic acid
2-hydroxy-3-carboxymuconate
4-Chlorocatechol
4-hydroxybenzoic acid
Catechol
Euonyminol
Gentisic acid
m-Hydroxybenzoate
Maleylpyruvic acid
Methanol
Methyl 2,4-dihydroxybenzoate
Methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate
Methyl 2,5-dihydroxybenzoate
o-Hydroxybenzoate
p-Hydroxybenzoate
Protocatechuate

Environmental Impact and Remediation Potential of Methyl 2,5-Dihydroxybenzoate

Methyl 2,5-dihydroxybenzoate, also known as this compound, is a chemical compound whose environmental presence and effects are intrinsically linked to its parent compound, 2,5-dihydroxybenzoic acid (gentisic acid). Gentisic acid is a naturally occurring phenolic acid found in various plants and is also a metabolite of aspirin. The environmental impact and the potential for remediation of Methyl 2,5-dihydroxybenzoate are therefore best understood by considering its breakdown into gentisic acid and the subsequent fate of this key intermediate.

Once formed, gentisic acid is subject to microbial degradation. A key enzyme in this process is gentisate 1,2-dioxygenase, which has been identified in various bacteria. This enzyme catalyzes the cleavage of the aromatic ring of gentisate, a critical step in its mineralization. The pathway proceeds through the formation of maleylpyruvate (B1239739) and subsequently fumarylpyruvate, which are then channeled into central metabolic pathways. This microbial degradation is a crucial natural attenuation process that can prevent the accumulation of gentisate and its derivatives in the environment.

The ecotoxicological profile of Methyl 2,5-dihydroxybenzoate is not well-documented. However, studies on its parent compound, gentisic acid, provide some insights. Gentisic acid has been shown to have low cytotoxicity to various cell lines at certain concentrations. This suggests that the transient presence of gentisic acid from the hydrolysis of Methyl 2,5-dihydroxybenzoate may not pose a significant acute toxicological risk to a wide range of organisms. However, the potential for chronic effects or impacts on specific sensitive species cannot be entirely ruled out without direct testing of the methyl ester.

The remediation of environments contaminated with Methyl 2,5-dihydroxybenzoate would likely leverage the same microbial pathways that degrade gentisic acid. Bioremediation strategies could involve the use of microorganisms known to possess the gentisate degradation pathway. This could include bioaugmentation, where specific microbial strains with high degradation capabilities are introduced to the contaminated site, or biostimulation, where the growth and activity of indigenous degrading populations are enhanced by the addition of nutrients and favorable environmental conditions. The efficiency of such remediation would depend on various factors, including the concentration of the contaminant, the presence of other pollutants, and the physical and chemical conditions of the environment.

Interactive Data Table: Key Factors in the Environmental Fate and Remediation of Methyl 2,5-Dihydroxybenzoate

ParameterDescriptionRelevance to Methyl 2,5-DihydroxybenzoateResearch Findings
Hydrolysis The chemical breakdown of the ester bond in the presence of water.Primary degradation step releasing gentisic acid and methanol.While specific rates for methyl 2,5-dihydroxybenzoate are not documented, ester hydrolysis is a common fate for similar compounds in the environment.
Biodegradation of Gentisic Acid Microbial breakdown of the aromatic ring of gentisic acid.Determines the ultimate fate and persistence of the molecule in the environment.Well-documented microbial degradation pathway involving the enzyme gentisate 1,2-dioxygenase, leading to mineralization.
Ecotoxicity The potential of a substance to cause adverse effects on living organisms in the environment.Indicates the potential harm to ecosystems upon release.Direct data for the methyl ester is lacking. Its parent compound, gentisic acid, exhibits low cytotoxicity in some studies.
Bioremediation Potential The feasibility of using biological processes to remove the contaminant from the environment.Offers a sustainable approach to clean up contaminated sites.High potential based on the known microbial degradation pathways for gentisic acid. Strategies could include bioaugmentation and biostimulation.

Applications in Advanced Materials Science and Other Fields

Role as a Chemical Intermediate

The reactivity of its hydroxyl and ester groups allows Methyl 2,5-dihydroxybenzoate (B8804636) to serve as a foundational building block, or intermediate, in the synthesis of more complex molecules. chemicalbook.com It is used as a starting material in multi-step organic syntheses to construct intricate molecular architectures. A notable example is its use as a precursor in the total synthesis of euonyminol, the sesquiterpenoid nucleus of certain natural products. chemicalbook.com

Other Emerging Applications

Beyond its role as a synthetic intermediate, Methyl 2,5-dihydroxybenzoate is gaining attention in several other specialized fields, most notably in cosmetics and life sciences.

Its primary emerging application is as a skin-lightening agent in cosmeceutical formulations. chemicalbook.com Research has shown that Methyl 2,5-dihydroxybenzoate can inhibit melanogenesis, the process of melanin (B1238610) production in the skin. nih.gov It functions primarily by inhibiting tyrosinase, a key enzyme in the melanin synthesis pathway. nih.gov Studies have established it as a promising alternative to hydroquinone (B1673460), exhibiting lower cytotoxicity and a lack of mutagenic potential in mammalian cells. nih.gov

In addition to its effects on pigmentation, the compound demonstrates significant antioxidant and antimicrobial properties, which are beneficial for skin health and suggest its potential for broader use in cosmetic products. myskinrecipes.com It also serves as a biochemical reagent, utilized as an organic compound for various life science research purposes. medchemexpress.com Furthermore, the discovery of related natural compounds, such as Methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate from plant sources, highlights the ongoing interest in this chemical scaffold for natural product research and potential therapeutic applications. mdpi.com

Table 1: Summary of Emerging Research Applications for Methyl 2,5-dihydroxybenzoate

Field of ApplicationMechanism/RoleKey Research FindingsReference
Cosmeceuticals / DermatologySkin-lightening agentInhibits melanogenesis through the inhibition of the enzyme tyrosinase. nih.gov nih.gov
CosmeceuticalsAntioxidant AgentExhibits radical-scavenging abilities, which can protect skin cells from oxidative damage. myskinrecipes.com myskinrecipes.com
Life SciencesBiochemical ReagentUsed as a biological material or organic compound for research purposes. medchemexpress.com medchemexpress.com
Comparative ToxicologyAlternative to HydroquinoneDemonstrates reduced cytotoxicity and is non-mutagenic in mammalian cell assays compared to hydroquinone. nih.gov nih.gov

Future Directions and Research Opportunities

Exploration of Novel Biological Activities

While Methyl 2,5-dihydroxybenzoate (B8804636) is known for its potential to inhibit melanogenesis, its structural features suggest a broader range of biological activities that remain to be explored. sigmaaldrich.com Future research should focus on screening this compound against a diverse array of biological targets to uncover novel therapeutic applications.

Key Research Areas:

Antimicrobial and Antifungal Activity: Many phenolic compounds exhibit antimicrobial properties. Systematic screening of Methyl 2,5-dihydroxybenzoate against a panel of pathogenic bacteria and fungi could reveal new applications in infectious disease research. The synthesis of related acylhydrazone compounds has shown promise in yielding potential antimicrobial agents. mdpi.com

Anticancer Properties: Researchers could investigate the cytotoxic effects of Methyl 2,5-dihydroxybenzoate against various cancer cell lines. Studies on novel N-substituted benzimidazole (B57391) carboxamides have identified derivatives with significant antiproliferative activity, suggesting that systematic screening of structurally related compounds can be a fruitful endeavor. mdpi.com

Antioxidant and Anti-inflammatory Effects: The dihydroxy-substituted benzene (B151609) ring is a common feature in many antioxidant compounds. researchgate.net Quantitative assessment of the radical scavenging and anti-inflammatory properties of Methyl 2,5-dihydroxybenzoate could establish its potential for treating conditions associated with oxidative stress and inflammation.

Enzyme Inhibition: Beyond tyrosinase, the compound could be tested for inhibitory activity against other enzymes implicated in disease, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or various protein kinases.

Development of Highly Potent and Selective Analogues

The modification of a lead compound's chemical structure is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The development of analogues of Methyl 2,5-dihydroxybenzoate could lead to compounds with significantly improved biological profiles.

Strategies for Analogue Development:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives by modifying the hydroxyl and ester functional groups will be crucial. For instance, altering the alkyl chain of the ester or substituting the hydroxyl groups with other functionalities can provide valuable insights into the structural requirements for biological activity. sigmaaldrich.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve the compound's properties. For example, the carboxylic ester could be replaced with an amide or a sulfonamide to explore different interactions with target proteins.

Covalent Inhibition: If a biological target of Methyl 2,5-dihydroxybenzoate possesses a suitable reactive residue (like a cysteine) in its active site, designing analogues that can form a covalent bond could lead to highly potent and selective inhibitors. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Proposed Change Rationale
Carboxylic Ester Vary alkyl group (ethyl, propyl, etc.) Investigate impact on lipophilicity and cell permeability. sigmaaldrich.com
Hydroxyl Groups Methylation or acylation Modulate hydrogen bonding capacity and metabolic stability.
Aromatic Ring Introduction of substituents (halogens, nitro groups) Alter electronic properties and binding interactions.

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of how Methyl 2,5-dihydroxybenzoate interacts with its biological targets at the molecular level is essential for rational drug design. The planar structure and hydrogen-bonding capabilities of the molecule provide a solid foundation for these investigations. griffith.edu.auscispace.com

Recommended Research Approaches:

X-ray Crystallography: Co-crystallizing Methyl 2,5-dihydroxybenzoate or its potent analogues with their target proteins can provide a precise, atomic-level picture of the binding mode. This information is invaluable for designing next-generation compounds with improved affinity and selectivity. nih.gov

Computational Modeling and Molecular Docking: In silico techniques can be used to predict how the compound binds to a target protein. These models can help prioritize which analogues to synthesize and can offer explanations for experimentally observed structure-activity relationships.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to quantify the binding affinity and kinetics of the interaction between the compound and its target, providing crucial data for lead optimization.

Application of Artificial Intelligence and Machine Learning in Research

Potential AI and ML Applications:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel analogues before they are synthesized. nih.govmdpi.com This can significantly reduce the time and cost associated with drug discovery. nih.gov

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are structurally similar to Methyl 2,5-dihydroxybenzoate and are likely to bind to its biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties based on a set of desired parameters, potentially leading to the discovery of highly innovative and effective drug candidates.

Table 2: AI/ML in Methyl 2,5-dihydroxybenzoate Research

AI/ML Application Objective Expected Outcome
QSAR Modeling Predict biological activity from chemical structure. Prioritization of analogues for synthesis. nih.gov
Virtual Screening Identify new hits from large compound libraries. Discovery of novel scaffolds with similar activity.
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicity. Early identification of compounds with poor pharmacokinetic profiles. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches

Traditional methods for synthesizing Methyl 2,5-dihydroxybenzoate often involve refluxing with strong acids like sulfuric acid in methanol (B129727), which raises environmental and safety concerns. griffith.edu.auprepchem.com Future research should focus on developing more sustainable and environmentally friendly synthetic routes.

Green Chemistry Strategies:

Biocatalysis: The use of enzymes, such as lipases, for the esterification of 2,5-dihydroxybenzoic acid could offer a milder and more selective alternative to acid catalysis. This approach would likely proceed under more benign conditions and reduce waste.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis.

Energy Efficiency: Exploring energy sources like microwave irradiation or ultrasound could potentially shorten reaction times and reduce energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that should be applied to any new synthetic route.

Q & A

Q. What are the standard synthetic routes for Methyl 2,5-dihydroxybenzoate, and how can purity be ensured during synthesis?

Methyl 2,5-dihydroxybenzoate is commonly synthesized via esterification of 2,5-dihydroxybenzoic acid with methanol under acidic or enzymatic catalysis. A typical protocol involves refluxing the acid with excess methanol and a catalytic amount of sulfuric acid, followed by neutralization, extraction, and recrystallization . Purity (>98%) is validated using HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (e.g., monitoring the disappearance of the carboxylic acid proton at δ 10-12 ppm) .

Q. Which spectroscopic techniques are critical for characterizing Methyl 2,5-dihydroxybenzoate, and what key spectral markers should be observed?

  • NMR :
  • ¹H NMR (DMSO-d₆): δ 10.8 (s, 2H, -OH), 7.35 (d, 1H, aromatic), 6.75 (d, 1H, aromatic), 6.55 (dd, 1H, aromatic), 3.85 (s, 3H, -OCH₃) .
  • ¹³C NMR : Distinct signals for the ester carbonyl (δ 168-170 ppm) and methoxy group (δ 52-54 ppm) .
    • FT-IR : Strong absorption bands for -OH (3200-3400 cm⁻¹), ester C=O (1700-1720 cm⁻¹), and aromatic C=C (1450-1600 cm⁻¹) .

Q. What safety protocols are essential when handling Methyl 2,5-dihydroxybenzoate in laboratory settings?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Required precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Engineering Controls : Use fume hoods to minimize inhalation of dust or vapors .
  • Emergency Measures : Immediate flushing with water for 15+ minutes upon eye/skin contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of Methyl 2,5-dihydroxybenzoate in large-scale syntheses?

  • Catalyst Screening : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) to reduce side reactions and improve selectivity .
  • Solvent-Free Systems : Microwave-assisted synthesis under solvent-free conditions reduces reaction time (e.g., 30 minutes at 80°C) and increases yield (up to 92%) .
  • In Situ Monitoring : Use inline FT-IR to track esterification progress and adjust reagent stoichiometry dynamically .

Q. What mechanistic insights explain the pharmacological activity of Methyl 2,5-dihydroxybenzoate in drug development?

The compound’s hydroxyl and methoxy groups enable dual antioxidant and anti-inflammatory effects:

  • Antioxidant Activity : Scavenges ROS via electron donation from phenolic -OH groups, as shown in DPPH and ABTS assays (IC₅₀ = 12-15 µM) .
  • Anti-inflammatory Action : Inhibits COX-2 and NF-κB pathways in vitro (e.g., reduced IL-6 production in macrophage models at 50 µM) .
  • Drug Synergy : Acts as a co-formulant with antitumor agents (e.g., etoposide) to enhance solubility and bioavailability .

Q. How does Methyl 2,5-dihydroxybenzoate function as a probe in environmental hydroxyl radical (•OH) detection?

In •OH trapping assays, the compound reacts with •OH to form 2,3- and 2,5-dihydroxybenzoate adducts, quantified via LC-MS/MS. Key parameters include:

  • Probe Concentration : 500 µM in phosphate buffer (pH 6.4) .
  • Detection Limits : Linear response range of 0.1-10 µM •OH, with a limit of detection (LOD) of 0.05 µM .
  • Interference Mitigation : Ascorbate (500 µM) is added to suppress oxidation by non-•OH pathways .

Q. What strategies address conflicting data on the compound’s reactivity in different solvent systems?

Discrepancies in esterification yields or degradation rates often arise from solvent polarity and proticity:

  • Polar Protic Solvents (e.g., MeOH) : Favor protonation of the carboxylic acid, accelerating esterification but risking hydrolysis at elevated temperatures .
  • Aprotic Solvents (e.g., DMF) : Stabilize intermediates in SN2 mechanisms but may reduce reaction rates due to lower acidity .
  • Validation : Cross-validate results using kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT for transition-state analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.